molecular formula C7H3BrF3NO2 B1338170 3-Bromo-5-(trifluoromethyl)picolinic acid CAS No. 959245-76-2

3-Bromo-5-(trifluoromethyl)picolinic acid

Cat. No.: B1338170
CAS No.: 959245-76-2
M. Wt: 270 g/mol
InChI Key: DGCOFXUWTIYTNZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2) is a high-purity brominated and trifluoromethylated picolinic acid derivative serving as a valuable synthon in organic synthesis and materials science research. This compound features a picolinic acid core, a known bidentate chelating agent for metallic elements, functionalized with bromo and trifluoromethyl substituents on the aromatic ring . The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. The presence of the trifluoromethyl group, which is notably hydrophobic and electron-withdrawing, can significantly influence the molecule's electronic characteristics, metabolic stability, and membrane permeability, making it a key moiety in the development of agrochemicals and pharmaceuticals . In research, this compound is primarily employed as a key precursor in synthesizing ligands for metal complexes. Picolinic acid derivatives, when coordinated to metals, form complexes that exhibit interesting photophysical and electrochemical properties; such complexes are investigated for their potential application as phosphorescent materials in Organic Light-Emitting Diodes (OLEDs) . The compound's structure, confirmed by crystal data of similar hydrates, shows that the carboxylic acid and pyridine nitrogen are ortho to each other, ideal for chelation, while the substituents are para to one another, influencing the overall supramolecular packing through hydrogen bonding and van der Waals interactions . Researchers utilize this building block in developing novel catalysts and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for professional laboratory use by trained personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOFXUWTIYTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514771
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959245-76-2
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-(trifluoromethyl)picolinic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(trifluoromethyl)picolinic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically grounded methodology for the complete structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical step. Our approach ensures a self-validating workflow, where data from orthogonal techniques are integrated to build an unassailable structural confirmation.

The presence of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The picolinic acid scaffold itself is a privileged structure in medicinal chemistry. Therefore, unequivocally confirming the identity and purity of key intermediates like this compound is a critical step in any research and development pipeline.

Initial Characterization and Physicochemical Properties

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These initial data points provide the context for subsequent experiments.

The expected structure of the target compound is a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₃BrF₃NO₂[3][4][5]
Molecular Weight 270.00 g/mol [4][5][6]
CAS Number 959245-76-2[4][5][6]
Appearance White to yellow solid[4]
Predicted Boiling Point 284.6 ± 40.0 °C[4]
Predicted pKa 1.78 ± 0.10[4]
Predicted Density 1.863 ± 0.06 g/cm³[4]

A Validated Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. This workflow is designed to first confirm the elemental composition and key functional groups, then to map the precise atomic connectivity, and finally to provide the definitive structural proof.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Connectivity Mapping cluster_2 Step 3: Definitive Confirmation cluster_3 Final Output MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->H_NMR C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR F_NMR ¹⁹F NMR Confirm -CF₃ Group C_NMR->F_NMR Structure Unambiguous Structure Confirmed F_NMR->Structure XRay Single Crystal X-Ray (If Crystalline) Absolute Structure XRay->Structure Gold Standard

Caption: The integrated workflow for structure elucidation.

Experimental Protocols and Data Interpretation

This section details the core analytical techniques, providing both the "how" and the "why" for each experimental choice and data interpretation point.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. For a bromine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful. The presence of two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio, creates a characteristic M and M+2 isotopic pattern that is a definitive indicator of a monobrominated compound.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Negative Ion Mode):

    • Ionization Mode: ESI-Negative (to deprotonate the carboxylic acid).

    • Capillary Voltage: -3.5 kV.

    • Drying Gas (N₂): 8 L/min at 300 °C.

    • Mass Range: 50-500 m/z.

    • Acquisition: High-resolution mode (>10,000 FWHM).

Expected Results & Interpretation: The primary observation will be the molecular ion peak [M-H]⁻. Due to the bromine isotopes, two major peaks of nearly equal intensity will be observed, separated by approximately 2 Da.

Table 2: Predicted HRMS Data for [C₇H₂BrF₃NO₂]⁻

Ion Calculated m/z Observed m/z
[M-H]⁻ with ⁷⁹Br 267.9224 ~267.92

| [M-H]⁻ with ⁸¹Br | 269.9204 | ~269.92 |

The 1:1 intensity ratio of these two peaks is a hallmark signature confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretches), the C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring.

Experimental Protocol (Attenuated Total Reflectance, ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Expected Results & Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=O stretch (Carboxylic Acid)
1550-1600 Medium C=C/C=N stretches (Pyridine Ring)
1300-1100 Strong, Multiple Bands C-F stretches (-CF₃ Group)
800-900 Medium C-H out-of-plane bending (Aromatic)

| < 700 | Medium | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can piece together the entire molecular puzzle. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the sample well and the acidic proton is often observable.

3.3.1 ¹H NMR Spectroscopy

Purpose: To identify the number of distinct protons, their chemical environments, and their coupling relationships. For this structure, we expect two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

Experimental Protocol (400 MHz):

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard 1D proton spectrum. The number of scans will depend on sample concentration but 16-64 scans are typical.

Expected Results & Interpretation: The pyridine ring has two protons, H-4 and H-6.

  • H-6: This proton is adjacent to the nitrogen atom and will be the most downfield. It should appear as a doublet, split by H-4 (a small ⁴J meta-coupling).

  • H-4: This proton is between the bromine and trifluoromethyl-substituted carbons. It will also appear as a doublet, split by H-6.

  • -COOH: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>10 ppm).

Table 4: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-6 8.8 - 9.0 d (doublet) ~2.5 Hz
H-4 8.5 - 8.7 d (doublet) ~2.5 Hz

| -COOH | > 13 | br s (broad singlet) | N/A |

3.3.2 ¹³C NMR Spectroscopy

Purpose: To identify all unique carbon atoms in the molecule. The influence of electron-withdrawing substituents (Br, -CF₃, -COOH, and the ring N) creates a wide dispersion of signals, making assignment straightforward.

Experimental Protocol (101 MHz):

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Expected Results & Interpretation: Seven distinct carbon signals are expected.

  • C=O: The carboxylic acid carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon attached to the -CF₃ group (C-5) will appear as a quartet due to ¹³C-¹⁹F coupling.

  • -CF₃: The carbon of the trifluoromethyl group will also be a prominent quartet with a large coupling constant.

Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted δ (ppm) Multiplicity (due to C-F coupling)
C=O (C-7) 165 - 170 Singlet
Aromatic (C-2, C-6) 145 - 155 Singlet
Aromatic (C-4) 140 - 145 Singlet
Aromatic (C-5) 125 - 135 Quartet (q)
-CF₃ (C-8) 118 - 125 Quartet (q, J ≈ 275 Hz)

| Aromatic (C-3) | 115 - 120 | Singlet |

3.3.3 ¹⁹F NMR Spectroscopy

Purpose: To provide unambiguous confirmation of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.

Experimental Protocol (376 MHz):

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This is typically a very fast experiment.

Expected Results & Interpretation: A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In a proton-decoupled spectrum, this will appear as a sharp singlet. Its chemical shift is characteristic of an aromatic -CF₃ group.

Table 6: Predicted ¹⁹F NMR Data (in DMSO-d₆)

Fluorine Predicted δ (ppm) Multiplicity

| -CF₃ | -60 to -65 | Singlet (s) |

Data Synthesis and Final Confirmation

The true power of this workflow lies in the integration of all data points. The MS data confirms the molecular formula C₇H₃BrF₃NO₂. The IR spectrum confirms the presence of a carboxylic acid and a -CF₃ group. The NMR data then provides the exact placement of these groups and the remaining substituents on the pyridine ring. The observation of two meta-coupled doublets in the ¹H NMR, a singlet for the -CF₃ group in the ¹⁹F NMR, and the seven distinct signals with characteristic C-F coupling in the ¹³C NMR collectively and unequivocally confirm the structure as this compound.

For materials that yield high-quality single crystals, X-ray crystallography can provide the ultimate, unambiguous proof of structure, revealing precise bond lengths, bond angles, and crystal packing information.

References

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2): A Key Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2), a critical starting material in the synthesis of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the properties and applications of this versatile chemical intermediate.

Introduction: The Emergence of a Strategic Synthetic Intermediate

This compound has garnered significant attention in the field of medicinal chemistry as a key structural motif for the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for the construction of complex heterocyclic systems. This guide will delve into the physicochemical properties of this compound and, more importantly, elucidate its pivotal role in the synthesis of cutting-edge therapeutics, particularly inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 959245-76-2[1][2]
Molecular Formula C₇H₃BrF₃NO₂[2]
Molecular Weight 270.01 g/mol [2]
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid[1]
Appearance Solid[3]
Purity Typically ≥95%[4]
Storage Refrigerator, sealed under dry conditions[1]

Core Application: Synthesis of RIPK1 Inhibitors

The primary and most significant application of this compound is as a precursor in the multi-step synthesis of potent and selective RIPK1 inhibitors.[4][5][6] RIPK1 is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, such as necroptosis.[5] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6]

General Synthetic Workflow

The synthesis of RIPK1 inhibitors from this compound generally involves the construction of a complex heterocyclic core, often a pyrido[2,3-b]pyrazin-8(7H)-one derivative. A simplified, conceptual workflow is depicted below.

G A This compound (CAS 959245-76-2) B Amidation with 2,3-diaminopyridine derivative A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Pyrido[2,3-b]pyrazin-8(7H)-one Core C->D Formation of heterocyclic core E Further Functionalization (e.g., Suzuki Coupling) D->E Step 3 F Final RIPK1 Inhibitor E->F Final Product

Figure 1: Conceptual workflow for the synthesis of RIPK1 inhibitors.
Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a pyrido[2,3-b]pyrazin-8(7H)-one core, a key intermediate for a class of RIPK1 inhibitors. This protocol is based on established synthetic routes described in the scientific literature.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • A solution of a substituted 2,3-diaminopyridine (1.0 eq) in the same solvent is then added dropwise.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which may be purified by column chromatography.

Step 2: Intramolecular Cyclization (Buchwald-Hartwig Amination)

  • The amide product from Step 1 (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq) are combined in a reaction vessel.

  • A base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), is added, and the vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous, degassed 1,4-dioxane is added, and the reaction mixture is heated to reflux (typically 100-110 °C) for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography to afford the desired pyrido[2,3-b]pyrazin-8(7H)-one core.

Mechanism of Action of the Resulting RIPK1 Inhibitors

The pyrido[2,3-b]pyrazin-8(7H)-one derivatives synthesized from this compound are designed to be potent and selective inhibitors of the kinase activity of RIPK1.[6] By binding to the ATP-binding pocket of RIPK1, these inhibitors prevent the autophosphorylation and activation of the kinase, thereby blocking downstream signaling events that lead to necroptosis and inflammation.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR1 ComplexI Complex I (Survival & Inflammation) TNFR->ComplexI recruitment TNFa TNF-α TNFa->TNFR binding RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL activation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor RIPK1 Inhibitor (derived from 959245-76-2) Inhibitor->RIPK1 inhibition

Figure 2: Simplified signaling pathway of RIPK1-mediated necroptosis and the point of intervention for inhibitors derived from CAS 959245-76-2.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate that serves as a cornerstone in the synthesis of a novel class of RIPK1 inhibitors. Its strategic importance is underscored by the growing interest in RIPK1 as a therapeutic target for a wide range of diseases characterized by inflammation and cell death. The synthetic methodologies outlined in this guide provide a framework for the development of new chemical entities based on this versatile scaffold. As research into RIPK1 and other kinases continues to expand, the demand for this compound and its derivatives is expected to grow, further solidifying its role in the future of drug discovery.

References

An In-depth Technical Guide to the Trifluoromethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Super-Methyl" of Drug Discovery

In the intricate chess game of drug design, where the modification of a single atom can dramatically alter the efficacy and safety of a therapeutic agent, the trifluoromethyl (CF3) group has emerged as a queen on the board. Often dubbed a "super-methyl," its strategic incorporation into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The journey of the CF3 group from a chemical curiosity to a staple in the pharmacopeia, present in approximately 20% of FDA-approved drugs, is a testament to its profound and multifaceted influence on molecular properties.[2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles governing the application of the trifluoromethyl group, moving beyond mere description to elucidate the causal relationships that drive its success in drug development. We will explore its fundamental physicochemical properties, its role in shaping drug-receptor interactions, and the practical synthetic methodologies for its installation, all grounded in field-proven insights and authoritative references.

Part 1: Physicochemical Properties and Their Strategic Implications

The decision to introduce a trifluoromethyl group is a calculated move to modulate a lead compound's properties in a predictable manner. Understanding the fundamental physicochemical consequences of this substitution is paramount for any drug development professional.

Electronic Effects: A Potent Inductive Pull

The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, significantly more potent than that of a single fluorine atom or a methyl group.[2][3][4] This electronic perturbation has profound consequences, most notably on the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF3 group can lower the pKa of adjacent acidic protons, a crucial factor in optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[4] Conversely, it can decrease the basicity of compounds like trifluoroethanol.[5]

Lipophilicity (LogP/LogD Modulation): A Context-Dependent Influence

A common misconception is that the CF3 group universally increases lipophilicity. While it is inherently lipophilic (Hansch π value of +0.88), its effect on the overall LogP of a molecule is highly context-dependent.[3][6] The position of the CF3 group relative to other functional groups can significantly alter its impact. For example, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, whereas this effect diminishes at beta and gamma positions, and can even lead to increased hydrophilicity at delta and epsilon positions due to the inductive effect on the hydroxyl group's acidity.[7]

Table 1: Comparative Lipophilicity Data

Parent CompoundTrifluoromethylated AnalogΔLogP (CF3 vs. H)Rationale for Change in Lipophilicity
TolueneBenzotrifluoride+0.63Increased nonpolar surface area.
Aniline3-(Trifluoromethyl)aniline+1.17Enhanced hydrophobicity of the aromatic ring.
Phenol4-(Trifluoromethyl)phenol+0.89Increased lipophilicity outweighs the increased acidity of the phenol.
Ethanol2,2,2-Trifluoroethanol-0.10The strong inductive effect increases the acidity of the hydroxyl group, leading to greater solvation in water.[7]
Steric and Conformational Effects: More Than Just a Bulky Methyl

While often considered a bioisostere of the methyl group, the trifluoromethyl group is significantly larger, with a steric bulk comparable to an isopropyl group.[2][8] This steric influence can be leveraged to achieve selective binding to a target protein by promoting a specific molecular conformation or by sterically occluding binding to off-target proteins.[1]

Metabolic Stability: The Fortress of the C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its ability to enhance metabolic stability.[1][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][10][11] Strategically placing a CF3 group at a known metabolic hotspot, a technique known as "metabolic switching," can effectively block oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[11]

Table 2: Comparative Metabolic Stability Data

ParameterDrug without CF3 (e.g., with -CH3)Drug with CF3Rationale for Improved Stability
Half-life (t½) in vitro ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[11]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[11]
Number of Metabolites Generally higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[11]

Part 2: The Trifluoromethyl Group in Drug-Receptor Interactions

The influence of the trifluoromethyl group extends beyond physicochemical properties to directly impact how a drug interacts with its biological target.

Bioisosterism: A Versatile Mimic

The CF3 group is a successful bioisostere for several common functional groups, including the methyl, chloro, and even the aliphatic nitro group.[5][12][13] This allows medicinal chemists to fine-tune the properties of a lead compound while maintaining its overall shape and ability to bind to the target. A notable example is the successful replacement of an aliphatic nitro group with a CF3 group in the development of CB1 receptor positive allosteric modulators, which resulted in more potent compounds with improved metabolic stability.[12][14][15]

Enhancing Binding Affinity and Selectivity

The unique electronic nature of the CF3 group allows it to participate in a range of non-covalent interactions within a protein's binding pocket. It can act as a lipophilic hydrogen bond acceptor mimic and engage in favorable electrostatic and hydrophobic interactions.[1][3] These interactions can enhance binding affinity and selectivity, leading to a more potent and safer drug. For instance, in the HIV protease inhibitor Tipranavir, the trifluoromethyl-2-pyridyl moiety engages in multiple interactions at the S3 subsite of the enzyme.[16]

Ligand Ligand with CF3 Group Receptor Receptor Binding Pocket Ligand->Receptor Binding Event Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic CF3 engages Electrostatic Electrostatic Interaction (Dipole-Dipole) Ligand->Electrostatic CF3 dipole interacts Steric Steric Complementarity Ligand->Steric CF3 fits snugly Receptor->Hydrophobic Provides hydrophobic patch Receptor->Electrostatic Presents polar residues Receptor->Steric Defines pocket shape

Caption: Logical relationship of CF3 group interactions within a receptor binding pocket.

Part 3: Synthetic Strategies for Incorporating the Trifluoromethyl Group

The widespread application of the CF3 group has been fueled by the development of a diverse toolbox of synthetic methods for its introduction into organic molecules.

Overview of Trifluoromethylation Reactions

Trifluoromethylation reactions can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[16] The choice of method depends on the substrate, the desired position of the CF3 group, and the overall synthetic strategy. Recent advances, particularly in photoredox and metallaphotoredox catalysis, have enabled the synthesis of complex trifluoromethylated aliphatic amines under mild conditions.[17]

Substrate Organic Substrate (Arene, Alkene, etc.) Product Trifluoromethylated Product Substrate->Product Nucleophilic Nucleophilic CF3- (e.g., Ruppert's Reagent) Nucleophilic->Substrate Attacks electrophilic center Electrophilic Electrophilic CF3+ (e.g., Umemoto's Reagent) Electrophilic->Substrate Attacks nucleophilic center Radical Radical CF3• (e.g., from CF3I) Radical->Substrate Adds to double bond or abstracts H•

Caption: Major synthetic pathways for trifluoromethylation.

Key Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert's Reagent (TMSCF3)

Objective: To introduce a trifluoromethyl group onto a carbonyl carbon.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Ruppert's reagent (trifluoromethyl)trimethylsilane, TMSCF3) (1.2 eq) dropwise via syringe.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.05 eq, 1.0 M solution in THF).

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alcohol.

Protocol 2: Palladium-Catalyzed Trifluoromethylation of an Aryl Halide

Objective: To form a C(sp2)-CF3 bond via cross-coupling.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., aryl iodide or bromide) (1.0 eq), a palladium catalyst (e.g., Pd(dba)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a trifluoromethyl source (e.g., a copper-based trifluoromethylating reagent, 1.5 eq) to a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., dimethylformamide, DMF).

  • Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to afford the desired aryl-CF3 compound.[18]

Common Trifluoromethylating Reagents

Table 3: Selected Trifluoromethylating Reagents and Their Applications

ReagentTypeCommon ApplicationsConsiderations
(Trifluoromethyl)trimethylsilane (TMSCF3) NucleophilicKetones, aldehydes, iminesRequires a fluoride initiator.
Sodium trifluoromethanesulfinate (CF3SO2Na) Radical PrecursorRadical trifluoromethylation of heterocycles and alkenesOften used with an oxidant.
Umemoto's Reagents ElectrophilicAromatic and aliphatic C-H trifluoromethylationCan be expensive; powerful reagents.
Trifluoromethanesulfonyl chloride (CF3SO2Cl) Electrophilic/RadicalSynthesis of triflones; can generate CF3 radicalsGaseous reagent; requires careful handling.
Trifluoroacetic Anhydride (TFAA) ElectrophilicAcylation, cyclization reactions to form CF3-heterocycles[19]Highly reactive and corrosive.

Part 4: Case Studies of FDA-Approved Trifluoromethylated Drugs

The theoretical benefits of the trifluoromethyl group are best illustrated through its successful application in marketed drugs. A review of drugs approved over the last two decades highlights the continued importance of this functional group.[16][20][21]

  • Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine is a classic example of leveraging the CF3 group to enhance lipophilicity, facilitating its penetration of the blood-brain barrier.[10] This substitution also blocks a potential site of metabolism, contributing to its longer half-life and making it a highly effective selective serotonin reuptake inhibitor (SSRI).[16]

  • Celecoxib (Celebrex): In this nonsteroidal anti-inflammatory drug (NSAID), the trifluoromethyl group on the pyrazole ring is crucial for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. The CF3 group fits into a specific hydrophobic side pocket of the COX-2 active site that is absent in COX-1, thereby conferring selectivity and reducing gastrointestinal side effects.

  • Atogepant (Qulipta): A more recent example, atogepant, is a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. Its structure includes both a trifluoromethyl and a trifluorophenyl group, which contribute significantly to its pharmacological profile by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to the CGRP receptor.[10]

Table 4: Selected FDA-Approved Drugs Containing a Trifluoromethyl Group

Drug NameTherapeutic AreaRationale for CF3 Incorporation
Fluoxetine AntidepressantIncreased lipophilicity for CNS penetration, enhanced metabolic stability.[10][16]
Celecoxib Anti-inflammatoryKey for selective binding to the COX-2 enzyme.
Sitagliptin AntidiabeticEnhances potency and metabolic stability.
Aprepitant AntiemeticContributes to metabolic stability and CNS penetration.[9]
Efavirenz AntiretroviralImproves metabolic stability and binding to reverse transcriptase.[5]
Fulvestrant AnticancerPart of a side chain that contributes to the drug's mechanism of action.[16]

Conclusion: Future Perspectives and Challenges

The trifluoromethyl group is far more than a simple methyl replacement; it is a powerful tool for multidimensional optimization of drug candidates.[1] Its ability to simultaneously modulate electronic properties, lipophilicity, metabolic stability, and binding interactions makes it an indispensable component of the medicinal chemist's toolkit.[22][23] The continued development of novel and efficient synthetic methodologies for trifluoromethylation will undoubtedly expand the accessible chemical space for drug discovery.[17][18] As our understanding of the nuanced interplay between the CF3 group and biological systems deepens, we can expect to see even more sophisticated and strategic applications of this "super-methyl" in the design of the next generation of life-saving therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS No. 959245-76-2).[1][2] It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from available safety data sheets and established best practices for handling halogenated heterocyclic compounds. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.

Compound Identification and Properties

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom and a trifluoromethyl group on the picolinic acid backbone, imparts specific reactivity and potential biological activity, which also necessitates careful handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H3BrF3NO2[1][2][3]
Molecular Weight 270.00 g/mol [1][2]
Appearance White to yellow solid[4]
Boiling Point 284.6±40.0 °C (Predicted)[4]
Density 1.863±0.06 g/cm3 (Predicted)[4]
pKa 1.78±0.10 (Predicted)[4]
Storage Temperature 2-8°C, sealed in a dry environment[4][5]

Note: Predicted values are computationally derived and should be used as an estimate.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe handling. While a specific, universally adopted GHS classification for this compound is not consistently reported across all suppliers, data for structurally similar compounds and available safety information indicate the following potential hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Classification is based on data for this compound and analogous compounds.[7][8][9][10][11]

Signal Word: Warning [4][8]

Hazard Pictogram:

alt text

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

  • Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[12] This is to control airborne particulates and potential vapors, preventing inhalation, which can cause respiratory irritation.[8][10]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood. In the event of a spill outside the hood, good ventilation helps to disperse airborne contaminants.[8]

  • Safety Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[7][13]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[12]Protects against chemical splashes and airborne dust. The compound is a known eye irritant.[7][8][10]
Face ShieldWorn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[12]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[12] Consult manufacturer's resistance guide for extended contact.Prevents direct skin contact. The compound causes skin irritation.[7][8][10] Proper glove removal technique is critical to avoid cross-contamination.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[12]Protects skin and personal clothing from contamination. Must be fully buttoned.[12]
Full-Length Pants and Closed-Toe ShoesMade of a non-porous material.Protects lower body and feet from spills and falling objects.[12]
Respiratory Protection NIOSH-approved respiratorUse if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust, which can cause respiratory tract irritation.[8][10]

Below is a workflow diagram illustrating the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: New Procedure Identified Assess Assess Task: - Scale of work? - Dust/aerosol generation potential? - Splash hazard? Start->Assess Engineering Work in Chemical Fume Hood Assess->Engineering Always HighSplash Add Face Shield Assess->HighSplash High Splash Risk HighDust Consider Respirator Assess->HighDust High Dust/Aerosol Risk BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Engineering->BasePPE BasePPE->Assess Re-evaluate for specific steps Proceed Proceed with Experiment BasePPE->Proceed Low Risk Procedure HighSplash->Proceed HighDust->Proceed

Caption: Workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict operational protocols is necessary to minimize exposure and prevent contamination.

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[12]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid. Handle with care to avoid generating dust. Use a spatula for transfers.[12]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.[12]

  • Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling, and before breaks and at the end of the workday.[14][15] Remove and wash contaminated clothing before reuse.[7]

Storage
  • Conditions: Store in a well-ventilated, dry place. Keep the container tightly closed.[7][14] Recommended storage is at 2-8°C.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[14] While comprehensive reactivity data is limited, it is prudent to also avoid strong acids and bases.[6]

  • Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteAction
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14][15] Seek immediate medical attention.
Skin Contact Immediately wash with plenty of soap and water.[7][8] Remove contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[8][14]
Eye Contact Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14][15] Seek immediate medical attention from an ophthalmologist.[16]
Ingestion Do NOT induce vomiting.[14] Rinse mouth with water.[7][8] Seek immediate medical attention.[7]
Spill and Leak Procedures
  • Minor Spills (Solid): Evacuate unnecessary personnel.[14] Ensure adequate ventilation.[8] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[15]

  • Minor Spills (Solution): Absorb the spill with an inert material (e.g., sand, vermiculite).[7] Place the absorbed material into a suitable, labeled container for disposal.

  • Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team. Prevent the spill from entering drains or waterways.[7]

The following diagram outlines the general response to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow Spill Spill Occurs Assess Assess Situation: - Minor or Major? - Immediate danger? Spill->Assess Alert Alert Personnel in Area & Emergency Services (if major) Assess->Alert Always Evacuate Evacuate Area (if major) Assess->Evacuate Major Spill Contain Contain Spill (if safe to do so) Assess->Contain Minor Spill Report Report Incident Evacuate->Report Cleanup Clean Up with Appropriate Materials & PPE Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations.[7] Waste materials should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[7]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. This involves a thorough understanding of its hazards, the consistent use of engineering controls and appropriate personal protective equipment, and strict adherence to established handling and emergency procedures. By internalizing the rationale behind these safety measures, researchers can mitigate risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinic acid is a substituted pyridinecarboxylic acid of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structural motifs, featuring a bromine atom and a trifluoromethyl group on the picolinic acid scaffold, suggest its potential as a versatile building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a site for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₃BrF₃NO₂[1][4][5]
Molecular Weight 270.00 g/mol [1][4][5]
CAS Number 959245-76-2[1][4]
Appearance White to yellow solid (predicted)[5]
Predicted pKa 1.78 ± 0.10[5]
Predicted Boiling Point 284.6 ± 40.0 °C[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key factors come into play:

  • Polarity and Hydrogen Bonding : The presence of the carboxylic acid group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[6] The pyridine ring also contributes to its polarity.[6]

  • Substituent Effects : The electron-withdrawing nature of the trifluoromethyl group and the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the molecule, thereby affecting its interactions with solvent molecules.

  • pH-Dependence : As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[6] In acidic solutions, it will exist predominantly in its less soluble neutral form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate anion.

  • Temperature : The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[6]

Experimental Determination of Solubility

Given the absence of published experimental data, this section provides detailed protocols for determining the solubility of this compound. The following methods are widely accepted and provide reliable, quantitative data.

Gravimetric Method

This is a fundamental and straightforward method for determining equilibrium solubility.

Objective : To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials :

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size)

  • Pre-weighed collection vials

Protocol :

  • Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration : Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sampling : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Solvent Evaporation : Dispense the filtered supernatant into a pre-weighed vial.

  • Mass Determination : Evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the compound's melting point or by using a vacuum concentrator.

  • Final Weighing : Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

  • Calculation : The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Transfer known volume to pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh vial with dried solid analysis3->analysis4 calc1 Calculate solubility (mass/volume) analysis4->calc1

Caption: Gravimetric solubility determination workflow.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective : To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials :

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Solvent of interest

Protocol :

  • Preparation of a Calibration Curve :

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution :

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Withdraw a sample of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation :

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

G cluster_calib Calibration Curve cluster_sample Sample Analysis cluster_calc Calculation calib1 Prepare stock solution calib2 Create serial dilutions calib1->calib2 calib3 Measure absorbance of standards calib2->calib3 calib4 Plot absorbance vs. concentration calib3->calib4 calc1 Determine concentration from calibration curve calib4->calc1 sample1 Prepare saturated solution sample2 Filter and dilute supernatant sample1->sample2 sample3 Measure absorbance of diluted sample sample2->sample3 sample3->calc1 calc2 Calculate original solubility calc1->calc2

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Bromo-5-(trifluoromethyl)picolinic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid on a pyridine ring, imparts a distinct reactivity profile that is instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the stability and reactivity of this versatile reagent, offering field-proven insights into its handling, storage, and application in synthetic chemistry. We will delve into its thermal, hydrolytic, and photostability, alongside a detailed exploration of its reactivity in key chemical transformations, supported by mechanistic principles and practical experimental considerations.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of a bromine atom provides a versatile handle for a wide range of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse functionalities. Finally, the picolinic acid moiety not only influences the electronic properties of the ring but also serves as a key site for amide bond formation and other derivatizations.

The convergence of these three functional groups in this compound creates a powerful and highly sought-after intermediate for the construction of novel bioactive compounds.[2][3] Understanding the interplay of these groups is paramount to harnessing its full synthetic potential.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its effective use.

PropertyValueSource
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 959245-76-2[4][5][6][7]
Molecular Formula C₇H₃BrF₃NO₂[6]
Molecular Weight 270.00 g/mol [4][6]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C)[4]

// Define nodes for atoms with labels N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.2,-0.2!"]; O2 [label="OH", pos="1.5,-1.2!"]; Br [label="Br", pos="-2.2,0.8!"]; C7 [label="C", pos="0.0,2.5!"]; F1 [label="F", pos="-0.5,3.2!"]; F2 [label="F", pos="0.5,3.2!"]; F3 [label="F", pos="0.5,2.0!"];

// Position nodes in a ring N1 [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="1.5,1!"]; C3 [pos="0.5,1.8!"]; C4 [pos="-0.5,1.8!"]; C5 [pos="-1.5,1!"];

// Draw bonds N1 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; C5 -- Br; C3 -- C7; C7 -- F1; C7 -- F2; C7 -- F3;

} caption: "Chemical Structure of this compound"

Stability Profile

The stability of a reagent is a critical parameter that dictates its storage, handling, and compatibility with various reaction conditions.

Thermal Stability

Field Insight: In our experience, this compound is stable at room temperature for extended periods when stored in a cool, dry place away from light. For long-term storage, refrigeration is recommended.[4] In reaction settings, it can withstand temperatures up to 80-100°C for several hours in common organic solvents without significant decomposition. However, prolonged heating at higher temperatures, especially in the presence of transition metal catalysts, may lead to gradual decarboxylation.

Hydrolytic Stability

The molecule contains two key functionalities susceptible to hydrolysis: the C-Br bond and the carboxylic acid group.

  • C-Br Bond: Aryl bromides are generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution can occur, but this is a reactivity aspect rather than a stability issue (see Section 4.2).

  • Carboxylic Acid Group: The carboxylic acid is stable to hydrolysis. Its esters, however, can be hydrolyzed under acidic or basic conditions to regenerate the parent acid.[9]

Recommendation: The compound is hydrolytically stable under typical workup and purification conditions (e.g., aqueous washes, silica gel chromatography). Care should be taken to avoid prolonged exposure to strong bases if the integrity of the C-Br bond is critical for subsequent transformations.

Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. UV irradiation can induce C-Br bond cleavage, leading to the formation of radical species and subsequent decomposition or unwanted side reactions.[10] The trifluoromethyl group can also influence the photochemical behavior of the molecule.[10]

Experimental Protocol: Assessing Photostability

A standardized protocol to assess the photostability of this compound involves the following steps:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10-50 µg/mL).

  • Exposure: Place the solution in a quartz cuvette and expose it to a controlled light source (e.g., a xenon lamp simulating solar radiation or a specific UV wavelength).

  • Monitoring: At regular time intervals, withdraw aliquots of the solution and analyze them by HPLC with a UV detector.

  • Data Analysis: Plot the concentration of the parent compound as a function of exposure time to determine the rate of degradation.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_monitoring Monitoring & Analysis A Dissolve in Inert Solvent B Expose to Controlled Light Source A->B C Withdraw Aliquots at Intervals B->C D HPLC-UV Analysis C->D E Plot Concentration vs. Time D->E

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the bromine atom and the carboxylic acid.

The Carboxylic Acid Group: A Gateway to Amides and Esters

The carboxylic acid at the 2-position is a versatile handle for derivatization, most commonly through the formation of amides and esters.

Amide Bond Formation: Standard peptide coupling conditions are effective for the synthesis of amides from this compound. Common coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)

Esterification: The carboxylic acid can be readily converted to its corresponding ester under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base. The methyl and ethyl esters are common intermediates in multi-step syntheses.[11][12]

Decarboxylation: While generally stable, the picolinic acid moiety can undergo decarboxylation under certain conditions, particularly at high temperatures in the presence of copper salts or strong acids.[8][13] This reactivity should be considered when planning multi-step syntheses, especially if high-temperature reactions are employed.

The Bromine Atom: A Hub for Cross-Coupling and Substitution

The bromine atom at the 3-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes this position susceptible to a variety of transformations.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds. This compound and its esters are excellent substrates for Suzuki coupling with a wide range of aryl and heteroaryl boronic acids and esters.[14]

Typical Suzuki Coupling Protocol:

  • Reactants: this compound or its ester (1.0 equiv.), boronic acid/ester (1.2-1.5 equiv.), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water.

  • Temperature: 80-110°C.

  • Reaction Time: 2-24 hours.

// Nodes Start [label="this compound\n(or ester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid/Ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n+ Base", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst; BoronicAcid -> Catalyst; Catalyst -> Product; } caption: "Suzuki-Miyaura Cross-Coupling Workflow"

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. The electron-deficient nature of the pyridine ring makes the 3-bromo substituent an excellent substrate for this transformation.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the trifluoromethyl group and the pyridine nitrogen activates the ring towards nucleophilic attack. While the bromine at the 3-position is less activated than halogens at the 2- or 4-positions, SNAr reactions can still occur with strong nucleophiles under forcing conditions (e.g., high temperatures).

Sonogashira Coupling: This palladium- and copper-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.

Halogen Dance Reaction

Under strongly basic conditions, typically with lithium amides at low temperatures, bromopyridines can undergo a "halogen dance" reaction, where the bromine atom migrates to a different position on the ring. This can be a synthetically useful transformation for accessing isomers that are otherwise difficult to prepare. However, it can also be an undesired side reaction if not properly controlled.

Applications in Drug Discovery and Agrochemical Synthesis

The unique reactivity profile of this compound has led to its widespread use as a key intermediate in the synthesis of a variety of bioactive molecules. Its ability to undergo sequential, regioselective functionalization at the carboxylic acid and the bromine positions makes it an invaluable tool for building molecular complexity. It is a common building block in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents, as well as novel herbicides and insecticides.[1][15][16]

Conclusion and Future Outlook

This compound is a robust and versatile building block with a well-defined, albeit nuanced, reactivity profile. Its stability under standard laboratory conditions makes it a reliable reagent for complex, multi-step syntheses. A thorough understanding of the electronic effects of the trifluoromethyl group and the pyridine nitrogen is essential for predicting and controlling its reactivity in cross-coupling and substitution reactions. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the life sciences, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of new medicines and crop protection agents.

References

Spectroscopic Characterization of 3-Bromo-5-(trifluoromethyl)picolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block for the synthesis of novel therapeutic agents. The bromine offers a site for cross-coupling reactions, the trifluoromethyl group can enhance metabolic stability and binding affinity, and the picolinic acid moiety provides a handle for further functionalization or can act as a coordinating group.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic properties. The pyridine ring is an aromatic system, and the substituents will influence the electron distribution and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield nearby nuclei. The carboxylic acid group introduces characteristic signals in both NMR and Infrared (IR) spectroscopy. The presence of a bromine atom is particularly significant in mass spectrometry due to its isotopic distribution.

Molecular Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 C12 C C2->C12 C4 C C3->C4 Br7 Br C3->Br7 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 C8 C C5->C8 C6->N1 H6 H C6->H6 F9 F C8->F9 F10 F C8->F10 F11 F C8->F11 O13 O C12->O13 O14 OH C12->O14

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7 - 8.9Doublet (d)1HH-6
~8.4 - 8.6Doublet (d)1HH-4
~13.0 - 14.0Broad Singlet (br s)1HCOOH

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region and a broad signal for the carboxylic acid proton.

  • Aromatic Protons (H-4 and H-6): The pyridine ring protons are in an electron-deficient environment, causing them to resonate at downfield chemical shifts. The strong electron-withdrawing effects of the trifluoromethyl group at C-5 and the bromine at C-3 will further deshield the adjacent protons. H-6 is adjacent to the ring nitrogen, which is the most electronegative atom in the ring, leading to a predicted downfield shift compared to H-4. The coupling between H-4 and H-6 is a meta-coupling (⁴JHH), which is typically small (around 2-3 Hz), resulting in two doublets.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Quartet Coupling (JCF, Hz)Assignment
~165 - 170-C=O
~150 - 155-C-2
~148 - 152~35-40C-5
~140 - 145-C-6
~130 - 135~5-10C-4
~120 - 125-C-3
~120 - 125~270-280CF₃

Interpretation and Rationale

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.

  • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large coupling constant (¹JCF) of around 270-280 Hz.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration
2500 - 3300 (broad)O-H stretch (carboxylic acid)
~1700 - 1730C=O stretch (carboxylic acid)
~1550 - 1600C=C and C=N stretching (aromatic ring)
~1100 - 1300C-F stretch (trifluoromethyl group)
~1000 - 1100C-Br stretch

Interpretation and Rationale

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch: The carboxylic acid O-H bond will give a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z (relative intensity)Ion
271/269 (approx. 1:1)[M]⁺ (Molecular Ion)
254/252[M-OH]⁺
226/224[M-COOH]⁺

Interpretation and Rationale

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The most crucial feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (at m/z 269 and 271 for C₇H₃⁷⁹BrF₃NO₂ and C₇H₃⁸¹BrF₃NO₂ respectively).[1][2] The presence of this characteristic M/M+2 pattern is a strong indicator of a bromine-containing compound.[1][2]

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). These fragments will also exhibit the characteristic bromine isotopic pattern.

Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbons (except for the CF₃ and C-5 which will be quartets). A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2. IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry

  • Sample Introduction: The choice of ionization technique will depend on the desired information. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

  • Analysis: For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which provides further confirmation of the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and characterize this important synthetic building block. The provided rationale for the predicted data, grounded in fundamental spectroscopic principles and data from analogous compounds, serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine-based compounds in drug discovery and development.

References

Methodological & Application

The Strategic Utility of 3-Bromo-5-(trifluoromethyl)picolinic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] 3-Bromo-5-(trifluoromethyl)picolinic acid emerges as a highly valuable and versatile building block in this context, providing a synthetically accessible platform for the construction of complex, trifluoromethylated pyridine-containing pharmaceuticals.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into its chemical properties, offer a detailed, field-proven protocol for a key synthetic transformation, and discuss the underlying chemical principles that govern its reactivity.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 959245-76-2[3]
Molecular Formula C₇H₃BrF₃NO₂[3]
Molecular Weight 270.00 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[3]
Storage Sealed in a dry, well-ventilated place, often refrigerated (2-8 °C).[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the picolinic acid scaffold is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7][8] The electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid (or its ester derivative) can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for achieving high efficiency.

Below, we provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.

Exemplary Protocol: Suzuki-Miyaura Coupling of Methyl 3-Bromo-5-(trifluoromethyl)picolinate with an Arylboronic Acid

This protocol describes the synthesis of a methyl 3-aryl-5-(trifluoromethyl)picolinate, a key intermediate for more complex pharmaceutical targets. The initial esterification of the carboxylic acid is a common strategy to improve solubility in organic solvents and prevent potential side reactions involving the acidic proton.

Reaction Scheme:

G start reagent1 SOCl2, MeOH start->reagent1 Esterification intermediate Methyl 3-bromo-5-(trifluoromethyl)picolinate reagent1->intermediate reagent2 Arylboronic Acid, Pd(PPh3)4, K2CO3, Toluene/H2O intermediate->reagent2 Suzuki-Miyaura Coupling product Methyl 3-aryl-5-(trifluoromethyl)picolinate reagent2->product

A simplified reaction scheme for the two-step synthesis.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

Part A: Esterification of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-bromo-5-(trifluoromethyl)picolinate. This intermediate can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude methyl 3-bromo-5-(trifluoromethyl)picolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition and Degassing: Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio). Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-aryl-5-(trifluoromethyl)picolinate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Methyl 3-bromo-5-(trifluoromethyl)picolinate - Arylboronic acid - K2CO3 B Add Pd(PPh3)4 Catalyst A->B C Add Toluene/Water Solvent B->C D Degas with N2 or Ar C->D E Heat to 80-100 °C D->E F Stir for 4-12 hours E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with EtOAc and Water H->I J Separate Layers & Extract I->J K Combine Organic Layers, Wash with Brine, Dry J->K L Concentrate K->L M Purify by Column Chromatography L->M

Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling relies on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 3-bromo-5-(trifluoromethyl)picolinate to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis, primarily due to the synthetic handles it provides for the construction of complex molecular architectures. Its trifluoromethyl group offers desirable physicochemical properties for drug candidates, while the bromo substituent allows for a wide range of cross-coupling reactions. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers and scientists in the field, enabling the efficient synthesis of key pharmaceutical intermediates. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are essential for achieving high yields and purity in these transformations.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Picolinic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)picolinic acid. This substrate presents a unique set of challenges and opportunities for synthetic chemists. The pyridine core, substituted with a strongly electron-withdrawing trifluoromethyl group, enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[5][6] However, the presence of the picolinic acid functionality introduces a layer of complexity. The acidic proton can interfere with basic reagents, and the carboxylate can potentially coordinate to the palladium center, leading to catalyst deactivation.[7]

This guide will address these challenges by presenting two reliable protocols:

  • Direct Coupling Protocol: A method for the direct use of this compound, which is often desirable for its atom and step economy.

  • Protecting Group Strategy: An alternative workflow involving the protection of the carboxylic acid as an ester, followed by coupling and subsequent deprotection. This approach can be advantageous for more sensitive coupling partners or when the direct coupling yields are suboptimal.[8][9]

By providing these detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to successfully incorporate the 3-aryl-5-(trifluoromethyl)picolinic acid scaffold into their synthetic programs.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][10]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[11][12]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Direct Coupling of this compound

This protocol is designed for the direct coupling of the unprotected picolinic acid. The choice of a suitable base is critical to neutralize the acidic proton of the carboxylic acid and to facilitate the transmetalation step without causing significant side reactions.[11]

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3.0-4.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Degassing: Thoroughly degas the reaction mixture by bubbling a stream of inert gas through the solution for 15-20 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl) to protonate the picolinic acid product.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Coupling via a Protecting Group Strategy

This protocol involves the protection of the carboxylic acid as a methyl or ethyl ester, which can prevent potential complications arising from the free carboxylic acid.[9]

Part A: Esterification of this compound
  • Reaction Setup: Dissolve this compound in an excess of methanol or ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS until completion.

  • Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent. Wash the organic layer, dry, and concentrate to yield the ester, which can be purified by column chromatography if necessary.

Part B: Suzuki-Miyaura Coupling of the Ester

The procedure is similar to Protocol 1, with the key difference being the use of the protected ester and a milder base.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the methyl or ethyl 3-bromo-5-(trifluoromethyl)picolinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Follow Steps 2-5 of Protocol 1 (Solvent Addition, Degassing, Reaction, and initial Work-up).

  • Purification: Purify the resulting biaryl ester by column chromatography.

Part C: Hydrolysis of the Ester
  • Reaction Setup: Dissolve the purified biaryl ester in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Base Addition: Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 3-4 with 1M HCl. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

  • Purification: The final picolinic acid product can be purified by recrystallization or column chromatography.

Protocol_Workflow cluster_direct Protocol 1: Direct Coupling cluster_protected Protocol 2: Protecting Group Strategy start1 Start: This compound coupling1 Suzuki-Miyaura Coupling start1->coupling1 workup1 Acidic Work-up coupling1->workup1 purification1 Purification workup1->purification1 end1 Final Product: 3-Aryl-5-(trifluoromethyl)picolinic acid purification1->end1 start2 Start: This compound esterification Esterification start2->esterification bromo_ester Bromo-picolinate Ester esterification->bromo_ester coupling2 Suzuki-Miyaura Coupling bromo_ester->coupling2 biaryl_ester Biaryl Ester coupling2->biaryl_ester hydrolysis Hydrolysis biaryl_ester->hydrolysis end2 Final Product: 3-Aryl-5-(trifluoromethyl)picolinic acid hydrolysis->end2

Caption: A comparison of the direct coupling and protecting group strategy workflows.

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound derivatives. Optimization may be required for specific substrates.

ParameterProtocol 1 (Direct Coupling)Protocol 2 (Protected Ester)Rationale
Substrate This compoundMethyl/Ethyl 3-bromo-5-(trifluoromethyl)picolinateDirect coupling is more step-economical; protection can improve yields for challenging couplings.[7]
Arylboronic Acid 1.2 - 1.5 equiv.1.2 - 1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂, XPhos Pd G3 (1-5 mol%)Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%)Buchwald-Hartwig pre-catalysts are often effective for challenging substrates.[13] Pd(PPh₃)₄ is a classic, effective catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (3-4 equiv.)K₂CO₃, Cs₂CO₃ (2-3 equiv.)A stronger base or a higher equivalence is needed for the direct coupling to neutralize the acidic proton.[11][14]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1), THF/H₂O (4:1)A mixture of an organic solvent and water is often optimal for Suzuki couplings.[15]
Temperature 80 - 110 °C80 - 100 °CHigher temperatures are often required to drive the reaction to completion.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction, catalyst deactivation, or side reactions.

    • Solution: Increase reaction time or temperature. Screen different palladium catalysts and ligands. Ensure thorough degassing of the reaction mixture. For the direct coupling protocol, consider switching to the protecting group strategy.

  • Protodebromination:

    • Cause: The bromo-picolinic acid is converted back to the debrominated picolinic acid.

    • Solution: Use a milder base or a lower reaction temperature. Ensure high-purity reagents.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple together.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere. Use a pre-catalyst that is less prone to generating species that promote homocoupling.[15]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 3-Bromo-5-(trifluoromethyl)picolinic acid. This key building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility offered by the bromine atom and carboxylic acid functionality. This document outlines reliable methodologies for esterification, amidation, and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Each protocol is presented with a step-by-step guide, a discussion of the underlying chemical principles, and key considerations for successful execution and optimization.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic aromatic compound that has emerged as a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. The pyridine core is a common motif in bioactive compounds. The bromine atom and the carboxylic acid group are versatile synthetic handles that allow for a wide range of chemical modifications, enabling the exploration of diverse chemical space in drug discovery and materials science.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the reaction conditions and the rationale behind them, empowering the user to adapt and troubleshoot these methods for their specific applications.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for derivatization, most commonly through esterification and amidation. These reactions are fundamental for creating prodrugs, modifying solubility, and introducing new functional groups for further elaboration.

Esterification: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinate Esters

Esterification of picolinic acids can be achieved through various methods. A straightforward and widely used approach involves the activation of the carboxylic acid followed by reaction with an alcohol. One common method is the use of a coupling agent or conversion to an acyl chloride.

  • Activation: Direct esterification with an alcohol under acidic conditions (Fischer esterification) can be challenging for electron-deficient picolinic acids. Therefore, activation of the carboxylic acid is often preferred. Conversion to the acyl chloride with reagents like thionyl chloride or oxalyl chloride is a classic and effective method.

  • Catalysis: When using coupling agents, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction by forming a highly reactive O-acylisourea intermediate.

Protocol 2.1: Methyl Esterification using Thionyl Chloride

This protocol describes the synthesis of methyl 3-bromo-5-(trifluoromethyl)picolinate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting crude acyl chloride, add anhydrous methanol (20 mL/mmol) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-5-(trifluoromethyl)picolinate.

  • Purify the product by column chromatography on silica gel if necessary.

Amidation: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinamides

Amide bond formation is a cornerstone of medicinal chemistry. For picolinic acids, standard peptide coupling reagents are effective. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a particularly efficient coupling agent for this transformation.[2]

  • Coupling Reagent: DMTMM is a highly effective and user-friendly coupling reagent for amide formation. It activates the carboxylic acid to form a reactive triazine ester, which readily undergoes nucleophilic attack by the amine. This method often proceeds under mild conditions with high yields and minimal side products.[2]

  • Solvent: Aprotic solvents such as acetonitrile or dichloromethane are suitable for this reaction.

Protocol 2.2: Amidation using DMTMM

This protocol describes the general procedure for the synthesis of a 3-bromo-5-(trifluoromethyl)picolinamide from a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile (15 mL/mmol).

  • To this stirred solution, add DMTMM (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Derivatization of the Bromine Atom: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are pivotal for building molecular complexity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][3] For the derivatization of this compound or its esters, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. For heteroaryl bromides, phosphine ligands such as SPhos or XPhos are often effective in promoting the reaction.[4][5] Pre-catalysts like Pd(dppf)Cl₂ are also commonly used.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol details the coupling of methyl 3-bromo-5-(trifluoromethyl)picolinate with a generic arylboronic acid.

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)picolinate (from Protocol 2.1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add methyl 3-bromo-5-(trifluoromethyl)picolinate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add K₃PO₄ (2.0 eq).

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[6][7][8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the classic Sonogashira system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne.

Protocol 3.2: Sonogashira Coupling with a Terminal Alkyne

This protocol describes the coupling of methyl 3-bromo-5-(trifluoromethyl)picolinate with a terminal alkyne.

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)picolinate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 3-bromo-5-(trifluoromethyl)picolinate (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

  • Add diisopropylamine (7.0 eq) followed by the terminal alkyne (1.1 eq).

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the picolinic acid scaffold.

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often highly effective.[12] Palladium pre-catalysts like Pd₂(dba)₃ are commonly used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

Protocol 3.3: Buchwald-Hartwig Amination with a Primary Amine

This protocol outlines the amination of methyl 3-bromo-5-(trifluoromethyl)picolinate with a primary amine.

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)picolinate

  • Primary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine methyl 3-bromo-5-(trifluoromethyl)picolinate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the primary amine (1.2 eq) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through Celite®, wash with ethyl acetate, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Data Presentation and Summary

The following table summarizes the key reaction conditions for the derivatization of this compound and its methyl ester.

Reaction TypeSubstrateReagentsCatalyst/Coupling AgentBaseSolventTemp. (°C)
Esterification This compoundSOCl₂, MeOH--DCM, MeOHReflux, RT
Amidation This compoundPrimary/Secondary AmineDMTMM-MeCN or DCMRT
Suzuki-Miyaura Methyl 3-bromo-5-(trifluoromethyl)picolinateArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100
Sonogashira Methyl 3-bromo-5-(trifluoromethyl)picolinateTerminal alkynePd(PPh₃)₂Cl₂ / CuIDIPATHFRT
Buchwald-Hartwig Methyl 3-bromo-5-(trifluoromethyl)picolinatePrimary aminePd₂(dba)₃ / XPhosNaOtBuToluene100-110

Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for the key derivatization reactions described in this guide.

Esterification_Workflow cluster_start Starting Material cluster_activation Activation cluster_esterification Esterification cluster_workup Workup & Purification cluster_product Product start This compound activation SOCl2, cat. DMF DCM, Reflux start->activation esterification Anhydrous MeOH Room Temperature activation->esterification workup Aqueous Workup Column Chromatography esterification->workup product Methyl 3-bromo-5-(trifluoromethyl)picolinate workup->product

Figure 1: Workflow for the esterification of this compound.

Amidation_Workflow cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_product Product start_acid This compound coupling DMTMM Acetonitrile, RT start_acid->coupling start_amine Primary or Secondary Amine start_amine->coupling workup Aqueous Workup Column Chromatography coupling->workup product 3-Bromo-5-(trifluoromethyl)picolinamide workup->product

Figure 2: Workflow for the amidation of this compound.

Cross_Coupling_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_products Products start Methyl 3-bromo-5-(trifluoromethyl)picolinate suzuki Arylboronic acid Pd(OAc)2, SPhos K3PO4, Dioxane/H2O start->suzuki sonogashira Terminal alkyne Pd(PPh3)2Cl2, CuI DIPA, THF start->sonogashira buchwald Primary amine Pd2(dba)3, XPhos NaOtBu, Toluene start->buchwald prod_suzuki 3-Aryl-5-(trifluoromethyl)picolinate suzuki->prod_suzuki prod_sonogashira 3-Alkynyl-5-(trifluoromethyl)picolinate sonogashira->prod_sonogashira prod_buchwald 3-Amino-5-(trifluoromethyl)picolinate buchwald->prod_buchwald

Figure 3: Overview of palladium-catalyzed cross-coupling reactions.

References

Introduction: Synthesizing the Future of Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Strategies in Agrochemical Development

The synthesis of agrochemical active ingredients is a cornerstone of modern agriculture, pivotal in addressing the global challenge of food security.[1] The journey from the first generation of synthetic organic agrochemicals like DDT to today's sophisticated molecules has been driven by a relentless pursuit of efficacy, safety, and sustainability.[2] Modern agrochemical research faces multifaceted challenges, including pest resistance, stringent regulatory environments, and the increasing cost of development.[3] Consequently, the field of synthetic chemistry is continuously evolving, providing innovative tools and strategies to create next-generation crop protection agents that are not only potent but also environmentally benign.[4][5]

This guide provides researchers, scientists, and development professionals with an in-depth exploration of key synthetic methodologies that are shaping the future of agrochemical discovery. We will delve into the causality behind experimental choices, present field-proven protocols, and visualize complex workflows, offering a comprehensive resource grounded in scientific integrity.

Section 1: The Enduring Impact of Halogenation, a Focus on Fluorine Chemistry

The introduction of halogen atoms, particularly fluorine, into active ingredient molecules is a powerful and widely used strategy in agrochemical design.[6] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[7][8] This strategic incorporation can lead to enhanced binding affinity to target sites, increased resistance to enzymatic degradation, and improved penetration through plant or insect barriers.[7][8][9] As a result, a significant number of modern agrochemicals contain fluorine, which often translates to higher efficacy at lower application rates.[7][10][11]

The trifluoromethyl (CF₃) group, in particular, is a key substituent used to enhance lipophilicity and block metabolic degradation, thereby extending the compound's protective action.[8]

Data Presentation: Impact of Fluorination on Physicochemical Properties

The following table illustrates the predictable yet powerful impact of fluorine substitution on a hypothetical lead compound.

PropertyLead Compound (Ar-H)Fluorinated Analog (Ar-F)Trifluoromethylated Analog (Ar-CF₃)Rationale for Change
Lipophilicity (LogP) 2.52.93.4Fluorine is lipophilic; the CF₃ group significantly increases lipophilicity, aiding membrane penetration.[8]
Metabolic Half-life 1 hour3 hours8 hoursThe C-F bond is exceptionally strong and resistant to enzymatic cleavage by P450 enzymes.[8]
Binding Affinity (Ki) 50 nM25 nM15 nMFluorine can act as a hydrogen bond acceptor and its electron-withdrawing nature can alter the electronics of the molecule, improving target interaction.[7]
Acidity (pKa of a distal group) 8.58.17.8The strong electron-withdrawing effect of fluorine and CF₃ groups can increase the acidity of nearby functional groups.[8]
Protocol 1: Electrophilic Fluorination of an Activated Aromatic System

This protocol describes a general method for the introduction of a fluorine atom onto an electron-rich aromatic ring, a common step in synthesizing fluorinated agrochemical intermediates.

Objective: To perform a regioselective electrophilic fluorination of a phenol derivative using a modern fluorinating agent.

Materials and Reagents:

  • 4-Methoxyphenol (CAS: 150-76-5)

  • Selectfluor™ (F-TEDA-BF₄) (CAS: 140681-55-6)

  • Acetonitrile (CH₃CN), anhydrous (CAS: 75-05-8)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc) (CAS: 141-78-6)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous (CAS: 7487-88-9)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen/Argon inlet

  • Stirring plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous acetonitrile (40 mL). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Addition of Fluorinating Agent: In a single portion, add Selectfluor™ (3.90 g, 11 mmol, 1.1 equivalents) to the stirred solution at room temperature.

    • Causality Insight: Selectfluor™ is a user-friendly electrophilic fluorinating agent, offering higher safety and selectivity compared to gaseous F₂. The reaction is typically rapid with activated substrates.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Causality Insight: The aqueous washes remove the unreacted Selectfluor™ byproduct and any remaining acetonitrile, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield 2-fluoro-4-methoxyphenol as a colorless oil.

    • Expected Yield: 75-85%.

Section 2: The Rise of Catalysis in Modern Agrochemical Synthesis

Catalysis is a transformative tool in chemical synthesis, enabling the creation of complex molecules with high efficiency and selectivity.[12] In the agrochemical industry, catalytic methods are indispensable for developing sustainable manufacturing processes and accessing novel chemical structures.[13]

Asymmetric Catalysis: Crafting Chirality for Enhanced Specificity

Many modern agrochemicals are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[6][11] Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental.[14] Asymmetric catalysis allows for the selective synthesis of the desired enantiomer, leading to products with higher efficacy, reduced environmental load, and lower application rates.[12][13] A prime example is the industrial production of the herbicide (S)-metolachlor through asymmetric catalytic hydrogenation.[13]

Workflow for Asymmetric Synthesis

G cluster_0 Chiral Agrochemical Synthesis Workflow Prochiral Prochiral Substrate (e.g., Imine, Ketone, Alkene) Reaction Asymmetric Transformation (e.g., Hydrogenation, Epoxidation) Prochiral->Reaction Substrate Catalyst Chiral Catalyst System (Metal + Chiral Ligand) Catalyst->Reaction Catalyst (low loading) Product Enantioenriched Product Reaction->Product High e.e. Purification Purification / Isolation Product->Purification Final Single Enantiomer Active Ingredient Purification->Final

Caption: Workflow for catalytic asymmetric synthesis of chiral agrochemicals.

C–H Activation: An Atom-Economical Revolution

Carbon-hydrogen (C–H) bond activation is a paradigm-shifting strategy in organic synthesis.[15] It allows for the direct functionalization of ubiquitous C–H bonds, bypassing the need for pre-functionalized starting materials.[15] This approach is highly atom-economical and can significantly shorten synthetic routes, a crucial advantage in the cost-sensitive agrochemical industry.[5] The direct C–H functionalization of heterocycles is of particular interest for synthesizing active ingredients for both the pharmaceutical and agrochemical sectors.[16]

Protocol 2: Palladium-Catalyzed, Directing-Group-Assisted C–H Arylation

This protocol demonstrates the synthesis of a biaryl compound, a common motif in agrochemicals, via a C–H activation strategy.

Objective: To achieve a site-selective C–H arylation of a 2-phenylpyridine derivative using a palladium catalyst.

Materials and Reagents:

  • 2-Phenylpyridine (CAS: 1008-89-5)

  • 4-Iodotoluene (CAS: 624-31-7)

  • Palladium(II) Acetate (Pd(OAc)₂) (CAS: 3375-31-3)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • Pivalic Acid (PivOH) (CAS: 75-98-9)

  • N,N-Dimethylacetamide (DMAc), anhydrous (CAS: 127-19-5)

  • Toluene (CAS: 108-88-3)

Equipment:

  • Schlenk tube or microwave vial with stir bar

  • Heating block or oil bath with temperature control

  • Schlenk line for inert atmosphere operations

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add 2-phenylpyridine (155 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), potassium carbonate (276 mg, 2.0 mmol), and pivalic acid (20 mg, 0.2 mmol).

    • Causality Insight: The pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and positioning it to selectively activate the C–H bond at the ortho position of the phenyl ring. Pivalic acid often serves as a crucial ligand and proton shuttle in these reactions.

  • Solvent Addition and Degassing: Evacuate the tube and backfill with argon three times. Add anhydrous DMAc (5 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath or heating block at 120 °C. Stir for 12-24 hours.

  • Monitoring: After cooling to room temperature, take a small aliquot, dilute with ethyl acetate, and analyze by GC-MS or TLC to confirm the consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (3 x 15 mL) to remove the DMAc solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 2-(2'-methyl-[1,1'-biphenyl]-2-yl)pyridine.

    • Expected Yield: 60-75%.

Section 3: Enabling Technologies for Sustainable and Efficient Production

Beyond novel reactions, advancements in chemical engineering and biotechnology are revolutionizing how agrochemicals are produced, with a focus on sustainability, safety, and cost-effectiveness.[17][18]

Continuous Flow Chemistry

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.[19] These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and remarkable process intensification, often reducing reaction times from hours to minutes.[17][20] This technology is a key enabler for greener and safer chemical manufacturing in the agrochemical industry.[20]

Comparison of Batch vs. Continuous Flow Synthesis

G cluster_batch Batch Process cluster_flow Continuous Flow Process b_start Large Reactor: Reagents A+B added b_react Heating/Cooling (Slow heat transfer) b_start->b_react Hours b_end Workup & Isolation (Large volume handling) b_react->b_end Potential Hotspots f_pumpA Pump A f_mix T-Mixer f_pumpA->f_mix f_pumpB Pump B f_pumpB->f_mix f_reactor Heated Microreactor (Precise T-Control) f_mix->f_reactor Minutes (Residence Time) f_collect Product Collection f_reactor->f_collect Continuous Output

Caption: Conceptual comparison of a traditional batch process versus a continuous flow synthesis setup.

Biocatalysis

Biocatalysis leverages the power of enzymes and microorganisms to perform chemical transformations.[18][21] This approach is gaining traction as a sustainable alternative to traditional synthetic methods.[18][22] Enzymes operate under mild conditions (ambient temperature and pressure, often in water), exhibit high regio- and stereoselectivity, and reduce the generation of hazardous waste.[18] The application of biocatalysts in the synthesis of agrochemicals has grown rapidly, offering a viable and green alternative for producing complex chiral intermediates and final products.[21][22][23]

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol outlines a common biocatalytic method to separate enantiomers of a chiral alcohol, a valuable intermediate for many agrochemicals.

Objective: To resolve a racemic secondary alcohol using a commercially available lipase via enantioselective acylation.

Materials and Reagents:

  • (±)-1-Phenylethanol (racemic) (CAS: 98-85-1)

  • Vinyl acetate (CAS: 108-05-4)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Hexane, anhydrous (CAS: 110-54-3)

  • Ethyl acetate

  • Silica Gel for column chromatography

Equipment:

  • Erlenmeyer flask with stopper

  • Orbital shaker with temperature control

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve (±)-1-phenylethanol (2.44 g, 20 mmol) in 100 mL of anhydrous hexane.

  • Acyl Donor Addition: Add vinyl acetate (2.6 g, 30 mmol, 1.5 equivalents) to the solution.

    • Causality Insight: Vinyl acetate is an irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward and prevents the reverse reaction (hydrolysis).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 250 mg) to the flask.

  • Incubation: Stopper the flask and place it on an orbital shaker at 200 rpm and 30 °C.

  • Monitoring for 50% Conversion: The progress of the reaction is monitored by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. This may take 6-24 hours.

    • Trustworthiness Principle: Stopping at ~50% conversion is critical for a successful kinetic resolution. Over-running the reaction will decrease the enantiopurity of the slower-reacting enantiomer.

  • Enzyme Removal: Once ~50% conversion is reached, remove the immobilized enzyme by vacuum filtration and wash it with fresh hexane. The enzyme can often be dried and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the hexane and excess vinyl acetate.

  • Purification and Separation: The resulting mixture contains one enantiomer of the alcohol and the acetate ester of the other enantiomer. These can be separated by standard silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient). The ester can then be hydrolyzed back to the alcohol if desired.

    • Expected Outcome: (S)-1-phenylethanol and (R)-1-phenylethyl acetate, both with high enantiomeric excess (>95% e.e.).

Conclusion

The synthesis of agrochemical active ingredients is a dynamic and innovative field. The modern synthetic chemist's toolkit, augmented by halogenation strategies, advanced catalysis, and enabling technologies like flow chemistry and biocatalysis, is critical for developing the next generation of crop protection products. By embracing these efficient, selective, and sustainable methodologies, the scientific community can continue to meet the demands of global agriculture while safeguarding human health and the environment.

References

Application Note: A Validated Orthogonal Approach for the Purity Assessment of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework of analytical methodologies for the robust purity assessment of 3-Bromo-5-(trifluoromethyl)picolinic acid, a critical building block in pharmaceutical synthesis. Recognizing the stringent purity requirements in drug development, we present a multi-faceted strategy employing High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods including Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural verification. Detailed, field-proven protocols for method implementation and validation are provided, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Purity

This compound is a halogenated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. Its purity is paramount, as even trace-level impurities can have unintended pharmacological effects or compromise the yield and quality of subsequent synthetic steps. A robust analytical strategy is therefore not merely a quality control measure but a foundational component of the drug development process.

The analytical approach detailed herein is built on the principle of orthogonality—using multiple analytical techniques with different separation and detection principles to provide a comprehensive and trustworthy purity profile. The primary method, a gradient reversed-phase HPLC-UV method, is designed for high-resolution separation of the main component from potential process-related impurities and degradation products.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[4]
Molecular Formula C₇H₃BrF₃NO₂PubChem[4]
Molecular Weight 270.00 g/mol PubChem[4][5]
CAS Number 959245-76-2Vendor Data[5][6][7]

Potential impurities may include starting materials, regioisomers (e.g., 5-Bromo-3-(trifluoromethyl)picolinic acid), or by-products from side reactions, such as di-brominated species, analogous to impurities found in structurally related compounds.[8][9]

Overall Analytical Strategy

A multi-tiered approach ensures both quantitative accuracy and qualitative certainty. The primary purity value is determined by HPLC, while confirmatory techniques verify identity and structure.

Analytical_Workflow cluster_0 Primary Quantitative Analysis cluster_1 Confirmatory & Orthogonal Analysis Purity_Assay Purity & Impurity Profile (HPLC-UV) Report Certificate of Analysis (CoA) Purity_Assay->Report Quantitative Purity (%) Identity_MS Identity Confirmation (LC-MS) Identity_MS->Report Mass Confirmation Structure_NMR Structural Verification (¹H, ¹³C, ¹⁹F NMR) Structure_NMR->Report Structural Identity Residual_Solvents Residual Solvents (Headspace GC) Residual_Solvents->Report Solvent Content (ppm) Sample Test Sample of 3-Bromo-5-(trifluoromethyl) picolinic acid Sample->Purity_Assay Sample->Identity_MS Sample->Structure_NMR Sample->Residual_Solvents

Caption: High-level analytical workflow for purity assessment.

Primary Method: Reversed-Phase HPLC with UV Detection

Causality: A reversed-phase HPLC method is the cornerstone for purity determination due to its high resolving power for small organic molecules. The picolinic acid moiety contains a strong chromophore, making UV detection highly sensitive and suitable. A gradient elution is chosen to ensure that impurities with a wide range of polarities, from early-eluting starting materials to late-eluting dimers or by-products, are effectively separated and detected within a reasonable runtime.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks and pipettes (Class A).

  • HPLC grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Reference standard of this compound (purity ≥ 99.5%).

Solutions Preparation:

  • Mobile Phase A (MPA): 0.1% (v/v) TFA in water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid by suppressing the ionization of both the analyte and free silanol groups on the column packing.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Chromatographic Conditions:

ParameterCondition
Column Waters XBridge C18, 250 mm x 4.6 mm, 5 µm, or equivalent
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 224 nm (based on UV spectra of related compounds[8])
Gradient Program Time (min)
0.0
25.0
25.1
28.0
28.1
35.0
System Suitability and Data Analysis

Before sample analysis, a system suitability test (SST) must be performed by making five replicate injections of the standard solution. This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms retention time stability.

Purity Calculation: The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

For higher accuracy, especially for known impurities, a relative response factor (RRF) should be determined and applied.

HPLC Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[1][10][11][12] The protocol must be a self-validating system.

Validation_Workflow Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity (Peak Purity, Spiking) Proto->Spec Lin Linearity & Range (5 levels, 50-150%) Proto->Lin Acc Accuracy (% Recovery, 3 levels) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LoQ LOQ / LOD (S/N Ratio) Proto->LoQ Rob Robustness (Flow, Temp, pH) Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: Logical workflow for HPLC method validation.

Validation Parameters & Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and spiked sample. Use DAD for peak purity analysis.No interference at the retention time of the main peak. Peak purity index > 0.99.
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is confirmed by the linearity, accuracy, and precision data.80% to 120% of the nominal concentration.
Accuracy Analyze spiked samples at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD Determine based on signal-to-noise ratio (S/N) from serial dilutions of the standard.S/N ≈ 10 for LOQ; S/N ≈ 3 for LOD.
Robustness Deliberately vary parameters like flow rate (±0.1 mL/min), column temp (±5 °C), and mobile phase composition (±2% organic).System suitability parameters must still be met.

Orthogonal and Confirmatory Methods

LC-MS for Identity Confirmation

Principle: Coupling the HPLC method to a mass spectrometer provides unambiguous confirmation of the main peak's identity by measuring its mass-to-charge ratio (m/z). It is also the most powerful tool for identifying unknown impurities.

Protocol Outline:

  • Interface: Use the same HPLC conditions as the purity method. The mobile phase containing TFA is suitable for electrospray ionization (ESI).

  • Ionization: ESI in both positive and negative ion modes should be evaluated. For a carboxylic acid, negative ion mode [M-H]⁻ is often highly sensitive.

  • Expected Mass: The theoretical exact mass of C₇H₃BrF₃NO₂ is 268.9354. The expected m/z for [M-H]⁻ would be ~267.9. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

  • Analysis: Confirm that the main peak in the chromatogram has the correct m/z and bromine isotopic pattern. Analyze the m/z of impurity peaks to propose their elemental compositions and structures.

NMR Spectroscopy for Structural Verification

Principle: NMR provides definitive structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol Outline:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d.

  • ¹H NMR: Should show two distinct aromatic proton signals, consistent with the substitution pattern on the pyridine ring. The carboxylic acid proton will also be visible, though its chemical shift can be variable.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: This is a crucial experiment. It should show a single signal corresponding to the -CF₃ group.[13] The absence of other fluorine signals confirms the absence of certain isomeric impurities. The combination of these spectra provides an unambiguous fingerprint of the molecule's structure.

Conclusion

The purity assessment of this compound demands a rigorous and multi-faceted analytical approach. The validated reversed-phase HPLC method described herein provides a reliable and robust tool for quantitative determination of purity and impurity profiles. When combined with the orthogonal techniques of LC-MS and multi-nuclear NMR spectroscopy, this strategy creates a self-validating system that ensures the identity, purity, and quality of the material, meeting the high standards required for pharmaceutical development and manufacturing. This comprehensive characterization is essential for regulatory compliance and ensures the safety and efficacy of the final drug product.[14][15][16]

References

Application Notes and Protocols for Reactions Involving 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information. I found detailed mechanistic explanations for Suzuki-Miyaura coupling, amide bond formation using carbodiimides, and Fischer esterification. I also found several resources that provide general protocols for these reaction types, including information on common catalysts, reagents, and reaction conditions. Specifically for Suzuki-M.

I still need to synthesize this information into a cohesive and detailed application note specifically for 3-Bromo-5-(trifluoromethyl)picolinic acid. While I have general protocols, I need to adapt them to this specific substrate, considering the electronic effects of the trifluoromethyl and bromo substituents on the pyridine ring. I also need to create the detailed, step-by-step protocols as requested, including specific quantities, reaction times, and workup procedures. Furthermore, I need to design the Graphviz diagrams to visualize the workflows and mechanisms. Finally, I need to compile the complete reference list with clickable URLs.

Given the information I have, I can now proceed to the content creation phase without needing further Google searches. I have enough foundational knowledge to create the detailed application notes and protocols as requested.

Abstract

This comprehensive guide provides detailed experimental protocols and mechanistic insights for key chemical transformations involving this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and potential for diverse functionalization. The protocols herein are designed to be robust and reproducible, offering guidance on Suzuki-Miyaura cross-coupling, amide bond formation, and esterification reactions. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their synthetic endeavors.

Introduction: The Chemical Versatility of this compound

This compound is a pyridine-based carboxylic acid featuring two key functional handles for synthetic manipulation: a bromine atom at the 3-position and a carboxylic acid at the 2-position. The presence of a strong electron-withdrawing trifluoromethyl group at the 5-position significantly influences the reactivity of the pyridine ring, making the bromine atom an excellent leaving group for palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety provides a convenient site for the formation of amides, esters, and other derivatives.

This guide will explore three fundamental transformations of this compound, providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions.

Safety and Handling

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for handling this compound and all other reagents mentioned in this guide.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.

Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-5-(trifluoromethyl)picolinic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the case of this compound, the electron-deficient nature of the pyridine ring facilitates the oxidative addition of palladium(0) to the carbon-bromine bond, a key step in the catalytic cycle.

Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[1][2][3] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The aryl group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add K₂CO₃ (3.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)picolinic acid.

Reaction Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ - PPh₃ - K₂CO₃ Inert Establish Inert Atmosphere Reagents->Inert Solvents Add Dioxane and Water Inert->Solvents Heat Heat to 90°C (12-24h) Solvents->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Extract with EtOAc/Water Cool->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Pure Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Amide Bond Formation: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinamides

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate this reaction by activating the carboxylic acid.

Mechanistic Overview

The carbodiimide-mediated amide coupling proceeds through the following key steps:[4][5][6][7]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Amide Bond: This attack leads to the formation of the stable amide bond and the release of a soluble urea byproduct.

Experimental Protocol: Amide Coupling

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add the amine (1.1 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-(trifluoromethyl)picolinamide.

Reaction Mechanism Diagram

Amide_Coupling_Mechanism cluster_mechanism Amide Coupling Mechanism RCOOH R-COOH Isourea O-Acylisourea Intermediate RCOOH->Isourea + EDC EDC EDC Amide R-CO-NH-R' Isourea->Amide + R'-NH₂ Urea Urea Byproduct Isourea->Urea RNH2 R'-NH₂ Fischer_Esterification_Setup cluster_setup Fischer Esterification Setup Flask Round-Bottom Flask - this compound - Alcohol - H₂SO₄ (cat.) - Stir Bar Heating Heating Mantle Flask->Heating Condenser Reflux Condenser Condenser->Flask

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(trifluoromethyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower your research.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires precise control over regioselectivity. The primary challenge lies in introducing the carboxylic acid group at the C2 position of the pyridine ring in the presence of existing bromo and trifluoromethyl substituents. Two robust and widely applicable strategies are predominant in the field:

  • Pathway A: Directed ortho-Metalation (DoM) and Carboxylation: This modern approach leverages the inherent directing capabilities of the pyridine nitrogen, often in conjunction with a strong lithium amide base, to selectively deprotonate the C2 position of a 3-Bromo-5-(trifluoromethyl)pyridine precursor.[1][2] The resulting aryllithium intermediate is then quenched with an electrophile, typically carbon dioxide, to install the carboxylic acid group.

  • Pathway B: Sandmeyer Reaction from an Amino Precursor: This classic and reliable method involves the diazotization of an amino group at the C3 position of a 5-(trifluoromethyl)picolinic acid precursor, followed by a copper(I) bromide-mediated substitution to install the bromo group.[3][4][5] This pathway offers an alternative regiochemical control strategy.

synthetic_pathways cluster_A Pathway A: Directed ortho-Metalation cluster_B Pathway B: Sandmeyer Reaction A_start 3-Bromo-5-(trifluoromethyl)pyridine A_inter C2-Lithiated Intermediate A_start->A_inter LDA or LiTMP A_end This compound A_inter->A_end 1. CO2 (s) 2. H3O+ workup B_start 3-Amino-5-(trifluoromethyl)picolinic acid B_inter Diazonium Salt Intermediate B_start->B_inter NaNO2, HBr B_end This compound B_inter->B_end CuBr

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the more common Directed ortho-Metalation (DoM) pathway.

Pathway A: Directed ortho-Metalation (DoM) Troubleshooting

Q1: My lithiation of 3-Bromo-5-(trifluoromethyl)pyridine shows low or no conversion. What are the likely causes?

A1: This is a frequent issue often traced back to three critical parameters: the base, the solvent, and the temperature.

  • Choice of Base: While n-Butyllithium (n-BuLi) is a potent lithiating agent, its use with pyridines can be problematic. It can act as a nucleophile, leading to unwanted addition to the pyridine ring.[6] The preferred bases are strong, non-nucleophilic lithium amides like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1] These bulky bases are less likely to add to the ring and favor proton abstraction.

  • Solvent Purity: Organolithium reactions are extremely sensitive to moisture and protic impurities. Ensure your solvent (typically THF) is anhydrous. Freshly distilling from a drying agent like sodium/benzophenone or using a solvent from a purification system is critical. Trace water will quench the base and the aryllithium intermediate, halting the reaction.

  • Temperature Control: The formation of the lithiated pyridine is highly exothermic and the intermediate can be unstable at higher temperatures. The reaction must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath), throughout the base addition and stirring period. Allowing the temperature to rise can lead to decomposition and side reactions.

Q2: After quenching with CO2, I'm observing a mixture of regioisomers or recovery of starting material. How can I improve C2 selectivity?

A2: Regioselectivity in pyridine DoM is a delicate balance of electronic and steric effects.

  • Directing Group Influence: The pyridine nitrogen is the primary directing metalation group (DMG), guiding lithiation to the adjacent C2 or C6 positions.[2][7] The trifluoromethyl group at C5 is an electron-withdrawing group, which increases the acidity of the adjacent C4 and C6 protons. However, the C2 proton is generally the most acidic due to the strong inductive effect of the adjacent nitrogen. Using a bulky base like LiTMP can sterically favor deprotonation at the less hindered C2 position over the C6 position.

  • Quenching Protocol: The method of introducing CO2 is crucial. Do not bubble CO2 gas through the solution, as this can cause localized warming and inefficient trapping. The best practice is to pour the cold aryllithium solution onto a large excess of freshly crushed, high-purity dry ice. This ensures rapid and efficient quenching at a low temperature. Alternatively, adding a pre-cooled slurry of dry ice in THF to the reaction vessel can also be effective.

Q3: My yield drops significantly upon workup, and I isolate a complex mixture of byproducts. What is happening?

A3: This often points to issues with the stability of the aryllithium intermediate or side reactions during the quench and workup.

  • Metal-Halogen Exchange: A potential side reaction is metal-halogen exchange, where the organolithium reagent swaps the lithium on the ring with the bromine atom.[1] This is more likely with bromides and iodides than with chlorides.[1] Using a lithium amide base (LDA/LiTMP) instead of an alkyllithium (n-BuLi) and maintaining a very low temperature (-78 °C or lower) can suppress this pathway.

  • Incomplete Carboxylation: If the CO2 quench is inefficient, the unreacted aryllithium can be protonated by the aqueous acid during workup, leading back to the starting material and reducing the overall yield. Ensure a significant excess of CO2 is used.

  • Anionic Fries Rearrangement: While less common in this specific system, it's a known side reaction where a directing group can migrate.[1] This is more relevant for O-aryl carbamate DMGs but serves as a reminder of the potential for complex rearrangements with organolithium intermediates.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability?

A1: The Directed ortho-Metalation (DoM) pathway is often more convergent and can be more amenable to scale-up. It builds the key functionality directly onto a readily available precursor. The Sandmeyer reaction, while reliable, involves the handling of potentially unstable diazonium salts, which can present safety and consistency challenges on a larger scale.[3][8]

Q2: What are the best practices for handling organolithium reagents safely?

A2: Organolithiums like n-BuLi and lithium amides are pyrophoric and react violently with water. Always handle them under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Ensure all glassware is oven- or flame-dried before use. Have an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.

Q3: How can I effectively monitor the reaction progress?

A3: Monitoring these reactions is key to optimization.

  • Lithiation Step: Direct monitoring is difficult. The best approach is to run a test reaction, and after the allotted time for lithiation (e.g., 1 hour at -78 °C), take a small aliquot, quench it with a deuterated source like D₂O, and analyze the crude product by ¹H NMR or GC-MS. The position and percentage of deuterium incorporation will confirm the efficiency and regioselectivity of the lithiation.

  • Overall Reaction: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting material and the appearance of the more polar picolinic acid product. An appropriate eluent might be 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid to ensure the carboxylic acid spots cleanly.

Q4: What are the recommended purification techniques for the final product?

A4:

  • Extraction: After the acidic workup, the product can be extracted into an organic solvent like ethyl acetate. Subsequently, a basic aqueous extraction (e.g., with dilute NaHCO₃ or NaOH) will move the deprotonated picolinic acid into the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer followed by back-extraction into an organic solvent is a highly effective purification step.

  • Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Column Chromatography: For removing persistent impurities, silica gel column chromatography can be used. A solvent gradient from hexanes to ethyl acetate, often with 1% acetic acid added to the mobile phase, is typically effective.

Section 4: Data Summary & Key Parameters

Optimizing yield requires careful control of reaction parameters. The following table summarizes key variables and their expected impact on the DoM pathway.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome & Rationale
Base n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)Higher Yield & Purity: LDA minimizes nucleophilic addition to the pyridine ring, a common side reaction with n-BuLi.[1]
Temperature -40 °C to -20 °C-78 °C (Dry ice/acetone)Improved Selectivity: Low temperature is critical to prevent decomposition of the aryllithium intermediate and suppress side reactions like metal-halogen exchange.
CO₂ Quench Bubbling CO₂ gasPouring onto excess crushed dry iceHigher Carboxylation Efficiency: A solid quench provides a large, cold surface area for rapid and complete trapping of the aryllithium intermediate.
Solvent Reagent-grade THFAnhydrous THF (distilled)Consistent Conversion: Removal of trace water prevents premature quenching of the highly reactive organolithium species.

Section 5: Detailed Experimental Protocol (DoM Pathway)

This protocol is a representative procedure for the synthesis of this compound via Directed ortho-Metalation.

Workflow Diagram

dom_workflow prep 1. Prepare Anhydrous THF and Dry Glassware base 2. Generate LDA in situ (n-BuLi + Diisopropylamine) at -78 °C prep->base sm_add 3. Add 3-Bromo-5-(trifluoromethyl)pyridine dropwise at -78 °C base->sm_add lithiation 4. Stir for 1-2 hours at -78 °C (Lithiation) sm_add->lithiation quench 5. Quench by pouring onto excess crushed dry ice lithiation->quench warm 6. Allow to warm to RT quench->warm workup 7. Acidic Workup (1M HCl) & Extraction (EtOAc) warm->workup purify 8. Purification (Base/Acid Extraction or Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for the DoM synthesis.

Procedure

Reagents:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Setup: Under an argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: To the cold THF, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Lithiation: Dissolve 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LDA solution, again maintaining the temperature at -78 °C. A color change to deep red or brown is often observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation: In a separate beaker, place a large excess (at least 10 equivalents) of freshly crushed dry ice. Rapidly and carefully, pour the cold reaction mixture onto the dry ice with vigorous stirring.

  • Warm-up: Allow the mixture to slowly warm to room temperature. As the excess CO₂ sublimes, the mixture will become a slurry.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification (Extraction): Combine the organic layers and extract the acidic product with saturated NaHCO₃ solution (3x). Wash the combined basic aqueous layers with ethyl acetate once to remove neutral impurities.

  • Isolation: Cool the basic aqueous layer in an ice bath and slowly re-acidify with concentrated HCl to pH ~2, which should precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

References

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important building block.[1][2][3] The unique electronic properties imparted by the trifluoromethyl and bromo substituents, combined with the dual acidic (carboxylic acid) and basic (pyridine nitrogen) nature of the molecule, present specific purification hurdles. This guide provides field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities are typically process-related and depend heavily on the synthetic route. However, based on common synthetic pathways for substituted picolinic acids, you should anticipate:

  • Starting Materials: Unreacted precursors, such as 3-bromo-5-(trifluoromethyl)pyridine or a related aniline derivative, are common.[4][5] A study on the related compound 3-bromo-5-(trifluoromethyl)aniline identified several process-related impurities that could arise from its synthesis.[6]

  • Isomeric Impurities: Positional isomers, such as 5-Bromo-3-(trifluoromethyl)picolinic acid, may form depending on the regioselectivity of the bromination or functionalization steps.[7]

  • Hydrolysis Byproducts: Incomplete hydrolysis of an ester or nitrile precursor (e.g., methyl 3-bromo-5-(trifluoromethyl)picolinate or 3-bromo-5-(trifluoromethyl)picolinonitrile) can leave these intermediates in your final product.[8][9]

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) and reagents like acids or bases used for pH adjustment.

  • Decarboxylation Product: Although less common under standard conditions, harsh thermal stress can lead to the formation of 3-bromo-5-(trifluoromethyl)pyridine.

Q2: My crude product is a dark, oily residue instead of the expected white solid. What should I do first?

A2: An oily or discolored product often indicates the presence of significant impurities, residual solvents, or trapped inorganic salts. The first step is not to immediately attempt recrystallization. Instead, perform an aqueous workup:

  • Dissolve the crude oil in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by brine.

  • If your product is sufficiently acidic, you can perform a liquid-liquid acid-base extraction (see Protocol 2).

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. This process often removes many of the impurities responsible for the oiling out, yielding a solid that is more amenable to further purification.

Q3: How do the trifluoromethyl and bromo groups influence the choice of purification technique?

A3: Both groups are strongly electron-withdrawing, which has two major effects:

  • Increased Acidity: They increase the acidity of the carboxylic acid proton (lower pKa) compared to unsubstituted picolinic acid.[10][11] This makes acid-base extraction highly effective, as the compound can be selectively moved into an aqueous basic phase while neutral impurities remain in the organic phase.

  • Modified Solubility: The bulky, lipophilic -CF3 and -Br groups decrease the compound's solubility in polar solvents like water compared to picolinic acid itself, but increase solubility in organic solvents like dichloromethane and ethyl acetate. This altered solubility profile is key to designing an effective recrystallization or chromatographic system.

Purification Strategy Decision Workflow

This workflow provides a general guideline for selecting a purification strategy based on the initial purity of your crude material.

G start Crude Product (Purity Assessment via TLC/LCMS/¹H NMR) purity_check Purity > 90%? start->purity_check purity_check_2 Purity 50-90%? purity_check->purity_check_2 No recrystallization Protocol 1: Recrystallization purity_check->recrystallization Yes acid_base Protocol 2: Acid-Base Extraction purity_check_2->acid_base Yes low_purity Purity < 50% (Complex Mixture) purity_check_2->low_purity No final_product Pure Product (>98%) recrystallization->final_product acid_base->recrystallization Follow with Recrystallization chromatography Protocol 3: Column Chromatography chromatography->final_product low_purity->chromatography Purify by Chromatography

Caption: Purification strategy decision tree.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Product "streaks" badly on silica TLC plate. The compound is acidic and is interacting too strongly with the basic sites on the silica gel.Solution: Add 0.5-1% acetic acid to your eluent system (e.g., Ethyl Acetate/Hexane + 1% AcOH). The acetic acid protonates the silica surface and the pyridine nitrogen, ensuring a more consistent interaction and leading to a well-defined spot.
Recrystallization fails; product "oils out". The solvent is too good (product is too soluble even when cool), or the solvent is too poor (product precipitates before forming crystals). High impurity levels can also inhibit crystallization.Solution: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., Ethyl Acetate, Acetone). Then, add a "poor" hot solvent (e.g., Hexane, Heptane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. This controlled decrease in solubility promotes proper crystal lattice formation.
Low recovery after acid-base extraction. Incomplete extraction from either phase. The pKa of your compound requires a specific pH for full protonation/deprotonation. The aqueous layer may not have been acidic enough during the re-extraction step.Solution: When re-acidifying the basic aqueous layer to recover your product, ensure the pH is well below the pKa of the carboxylic acid (target pH < 2) using a strong acid like 6M HCl. Check the pH with litmus paper. Perform multiple extractions (3x) with your organic solvent to ensure complete recovery from the acidified aqueous phase.
¹H NMR shows broad peaks for aromatic protons. Aggregation of the molecule in the NMR solvent. The carboxylic acid proton may be exchanging, broadening adjacent signals.Solution: Add a drop of D₂O to the NMR tube and shake. This will exchange the acidic proton for deuterium, sharpening the other peaks. Alternatively, running the NMR in a different solvent like DMSO-d₆ can break up aggregates and provide a sharper spectrum.
Product purity is stuck at ~95% even after recrystallization. Presence of a co-crystallizing isomeric impurity with very similar solubility properties.Solution: This is a classic challenge. Recrystallization may not be sufficient. You will likely need to employ preparative HPLC or careful column chromatography (Protocol 3) with a shallow gradient to resolve the isomers.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is ideal for crude material that is already >90% pure and needs final polishing to remove minor impurities.

1. Solvent System Selection:

  • The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Use the table below as a starting point for screening. Test small amounts (~10-20 mg) in ~0.5 mL of solvent.

SolventSuitability as "Good" Solvent (for dissolving)Suitability as "Poor" Solvent (for precipitating)Notes
Toluene Excellent (at reflux)Poor (at RT)Often a good single-solvent choice.
Ethyl Acetate Good-Good for a binary system.
Heptane/Hexane PoorExcellentStandard anti-solvent.
Ethanol/Water Good (Ethanol)Good (Water)The water can help precipitate the less polar product.
Acetonitrile Good-Can be effective.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the hot "good" solvent (e.g., Toluene) to just dissolve the solid at reflux.

  • If a single solvent is used, proceed to step 5. If using a binary system (e.g., Ethyl Acetate/Hexane), add the hot "poor" solvent dropwise to the dissolved solution at reflux until a faint cloudiness appears.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting larger crystal growth.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "poor" solvent (or the single solvent used).

  • Dry the purified crystals under high vacuum.

3. Self-Validation:

  • Check the melting point; a sharp melting point indicates high purity.

  • Run a TLC or LCMS of the purified solid against the crude material to confirm the removal of impurities.

Protocol 2: Liquid-Liquid Acid-Base Extraction

This powerful technique separates your acidic product from neutral or basic impurities. It is highly recommended for crude material of 50-90% purity.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve add_base Add 1M NaOH (aq) (pH > 10) dissolve->add_base shake Shake in Separatory Funnel add_base->shake separate Separate Layers shake->separate organic_phase Organic Layer (Neutral/Basic Impurities) separate->organic_phase Discard aqueous_phase Aqueous Layer (Sodium Picolinate Salt) separate->aqueous_phase acidify Acidify Aqueous Layer with 6M HCl (pH < 2) aqueous_phase->acidify precipitate Product Precipitates acidify->precipitate extract Extract with Ethyl Acetate (3x) precipitate->extract dry Dry, Filter, Concentrate extract->dry final_product Purified Product dry->final_product

Caption: Workflow for acid-base extraction purification.

Protocol 3: Silica Gel Column Chromatography

This method is reserved for highly impure samples (<50%) or for separating very closely related isomers.

1. Materials:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexane (or Heptane) is a good starting point. Crucially, add 0.5-1% acetic acid to the eluent mixture.

2. Step-by-Step Procedure:

  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexane + 1% AcOH) and pour it into the column. Allow it to pack evenly.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Begin running the column with the low-polarity eluent. Non-polar impurities will elute first.

  • Run the Gradient: Gradually increase the polarity of the eluent (e.g., from 10% to 50% Ethyl Acetate in Hexane, always with 1% AcOH).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo. Note that you will also need to remove the residual acetic acid, which can often be achieved by co-evaporation with a solvent like toluene or by a final aqueous wash of the combined fractions.

References

side reactions in 3-Bromo-5-(trifluoromethyl)picolinic acid functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)picolinic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges associated with the functionalization of this versatile building block. Our focus is on anticipating and resolving side reactions to ensure the efficiency and success of your synthetic campaigns.

Introduction: The Challenge of Selective Functionalization

This compound is a valuable starting material in medicinal chemistry due to the presence of three distinct functional handles: a carboxylic acid, an electrophilic pyridine ring, and a C-Br bond suitable for cross-coupling. However, this trifecta of reactivity also presents challenges. Achieving selective functionalization at the desired position without unintended side reactions requires a careful selection of reagents, conditions, and a deep understanding of the underlying reaction mechanisms. This guide is structured to address the most common issues encountered in the laboratory.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific experimental issues in a question-and-answer format.

FAQ 1: Amide Coupling Reactions

Question: I am attempting to form an amide using my amine and this compound with standard coupling reagents (e.g., HATU/DIPEA), but I am observing low yield and the formation of a significant, unidentified byproduct. What is happening?

Answer: This is a classic issue arising from the inherent reactivity of the pyridine ring. The primary cause is often competitive intramolecular cyclization or intermolecular side reactions.

Troubleshooting Steps & Scientific Rationale:

  • Lower the Reaction Temperature: Many standard amide coupling protocols are run at room temperature. However, the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack. Lowering the temperature to 0 °C or even -20 °C can significantly slow down undesired side reactions while still allowing the desired amide coupling to proceed, albeit at a slower rate.

  • Reagent Selection is Critical:

    • Avoid Strong, Non-hindered Bases: Bases like triethylamine (TEA) or even DIPEA can be nucleophilic enough to attack the pyridine ring, leading to complex side products. Consider using a more sterically hindered base like 2,6-lutidine or a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in carefully controlled stoichiometric amounts.

    • Acyl Chloride Formation: A robust alternative is to first convert the carboxylic acid to the acyl chloride using reagents like oxalyl chloride or thionyl chloride at low temperatures. The resulting acyl chloride is highly reactive and will typically react rapidly with your amine at 0 °C, outcompeting other side reactions. Caution: This method requires strict anhydrous conditions.

  • Order of Addition: Always add the coupling reagent to the mixture of the carboxylic acid and the base before adding the amine. This ensures the activated acid species is formed first, ready to react immediately with the incoming amine.

Visualizing the Troubleshooting Workflow:

AmideCoupling_Troubleshooting start Low Amide Yield & Byproduct check_temp Initial Check: Reaction Temperature? start->check_temp temp_ok Action: Lower Temp to 0 °C or -20 °C check_temp->temp_ok > 0 °C check_reagents Reagent Check: Base & Coupling Agent? check_temp->check_reagents ≤ 0 °C final_check Monitor Reaction by LC-MS temp_ok->final_check reagent_ok Action: Switch to Hindered/Non-nucleophilic Base (e.g., 2,6-Lutidine) check_reagents->reagent_ok Using TEA/DIPEA alt_method Alternative Strategy: Convert to Acyl Chloride (Oxalyl Chloride) check_reagents->alt_method Standard coupling fails reagent_ok->final_check alt_method->final_check

Caption: Decision workflow for troubleshooting amide coupling.

FAQ 2: Suzuki Cross-Coupling Reactions

Question: I am performing a Suzuki coupling at the C3-bromide position, but I am consistently getting a significant amount of debromination (protodebromination), resulting in 5-(trifluoromethyl)picolinic acid as a major side product. How can I prevent this?

Answer: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate, instead of undergoing reductive elimination with the boronic acid partner, reacts with a proton source in the reaction mixture.

Troubleshooting Steps & Scientific Rationale:

  • Scrutinize Your Solvent and Base: The most common proton sources are water or alcohol solvents.

    • Solvent Purity: Ensure you are using rigorously dried, degassed solvents. Even trace amounts of water can be detrimental. Using a solvent system like Toluene/Dioxane with anhydrous K₃PO₄ or Cs₂CO₃ is often effective.

    • Base Selection: While aqueous bases (e.g., Na₂CO₃ solution) are common in Suzuki protocols, they are a direct source of protons. Switching to an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can dramatically reduce debromination.

  • Ligand Choice Matters: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle over competing pathways.

    • Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are often superior for heteroaromatic systems. Their steric bulk promotes the reductive elimination step, which is the product-forming step, making it faster than the competing protodebromination pathway.

  • Boronic Acid Quality: Boronic acids can degrade over time to form boroxines and release water. Ensure you are using high-quality, fresh boronic acid or ester.

Table 1: Recommended Conditions to Minimize Protodebromination

ParameterStandard Conditions (Prone to Debromination)Recommended Conditions (Minimized Debromination)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos/XPhosBulky, electron-rich ligands accelerate reductive elimination.
Base 2M aq. Na₂CO₃Anhydrous K₃PO₄ or Cs₂CO₃Eliminates a primary proton source from the reaction.
Solvent Dioxane/H₂OAnhydrous, degassed Toluene or DioxaneRemoves water, a key reagent in the debromination pathway.
Temperature 90-110 °C80-100 °CUse the lowest temperature that provides a reasonable reaction rate.
FAQ 3: Nucleophilic Aromatic Substitution (SNA)

Question: I tried to displace the bromide with a strong nucleophile (e.g., an alkoxide or thiol), but instead of substitution at C3, I am seeing reactivity at other positions or decomposition. Is SNAr a viable strategy?

Answer: Direct SNAr on the C3-bromo position is challenging and often unselective. The pyridine nitrogen and the trifluoromethyl group are powerful electron-withdrawing groups, activating the ring towards nucleophilic attack. However, they activate the C2 and C6 positions more strongly than the C4 position, and the C3-bromo position is generally the least activated for direct displacement.

Mechanistic Explanation:

Nucleophilic attack will preferentially occur at the positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen and the CF₃ group. This typically directs nucleophiles to the C2 or C6 positions. Attempting to force a reaction at C3 with a strong nucleophile often leads to a complex mixture of products or decomposition.

Recommended Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination/Thiolation

For installing nitrogen or sulfur nucleophiles, palladium-catalyzed cross-coupling reactions are far more reliable and selective than SNAr for the C3 position.

Caption: Reactivity map for nucleophilic attack vs. cross-coupling.

Part 2: Validated Experimental Protocols

These protocols are designed to serve as a robust starting point for your experiments.

Protocol 1: High-Yield Amide Coupling via the Acyl Chloride

This protocol minimizes side reactions by proceeding through a highly reactive acyl chloride intermediate at low temperatures.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (in a well-ventilated fume hood). This should yield the crude acyl chloride as a solid or oil.

  • Amine Addition: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Coupling: In a separate flask, dissolve your amine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) or 2,6-lutidine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction Completion: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight or until completion as monitored by LC-MS or TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide product for purification.

Protocol 2: Suzuki Coupling with Minimized Protodebromination

This protocol utilizes an anhydrous base and a modern phosphine ligand to favor the desired cross-coupling pathway.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask or microwave vial, combine this compound (or its corresponding ester, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %) in a small amount of the reaction solvent.

  • Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask. Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated side product.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Technical Resource Center: Optimizing Reaction Temperature for the Synthesis of 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(trifluoromethyl)picolinic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights into overcoming common challenges related to reaction temperature, a critical parameter for achieving high yield and purity.

The trifluoromethylpyridine motif is a cornerstone in modern agrochemicals and pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound is a key building block for accessing these complex molecules. However, its synthesis, typically involving the oxidation of a substituted picoline, is highly sensitive to thermal conditions. This guide will equip you with the knowledge to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most prevalent and scalable method is the oxidation of the corresponding methyl-substituted pyridine, 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. This reaction specifically targets the benzylic methyl group for oxidation to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are frequently employed for this transformation.

Q2: Why is reaction temperature the most critical parameter in this synthesis?

Reaction temperature directly governs the kinetics and thermodynamics of the oxidation. It dictates:

  • Rate of Reaction: Sufficient thermal energy is required to overcome the activation energy for the oxidation of the methyl group. Too low a temperature will result in a sluggish or stalled reaction.

  • Selectivity: The desired reaction is the oxidation of the methyl group. However, at elevated temperatures, competing side reactions can occur, such as decarboxylation of the picolinic acid product or oxidative degradation of the pyridine ring.[4]

  • Impurity Profile: Over-oxidation can lead to the formation of various byproducts, complicating purification and reducing the overall yield of the desired high-purity acid. Hot, concentrated conditions with oxidants like KMnO₄ can lead to C-C bond cleavage.[5][6][7]

Q3: What are the most common side reactions at non-optimal temperatures?

  • At Excessively High Temperatures (>100-110°C with KMnO₄):

    • Decarboxylation: The picolinic acid product can lose CO₂, resulting in the formation of 3-Bromo-5-(trifluoromethyl)pyridine.

    • Ring Degradation: The powerful oxidant can begin to attack the electron-deficient pyridine ring, leading to a complex mixture of impurities and a significant drop in yield. The trifluoromethyl group generally enhances thermal stability, but harsh oxidative conditions can overcome this.[8]

  • At Excessively Low Temperatures (<70-80°C with KMnO₄):

    • Incomplete Conversion: The reaction may stall after forming intermediate oxidation states (e.g., an alcohol or aldehyde) without reaching the final carboxylic acid.

    • Low Yield: The reaction rate will be impractically slow, leading to poor throughput and potential for starting material recovery.

Q4: What is a recommended starting temperature range for a KMnO₄ oxidation?

For a typical aqueous potassium permanganate oxidation of a substituted picoline, a starting temperature range of 80-100°C is advisable. This range usually provides a good balance between a manageable reaction rate and minimizing degradation. However, every substrate is different, and systematic optimization is essential for maximizing results.

Section 2: Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems and provides a logical, cause-and-effect framework for their resolution.

Observed Issue Potential Cause (Temperature-Related) Recommended Action & Rationale
Low or No Product Yield Temperature Too Low: Insufficient kinetic energy to overcome the reaction's activation barrier.Action: Increase the reaction temperature in 5°C increments, holding for 1-2 hours at each step. Monitor progress via TLC or HPLC. Rationale: This carefully introduces energy to drive the reaction forward without overshooting the optimal temperature and causing degradation.
Temperature Too High: The product, starting material, or intermediates are degrading faster than the product is formed.Action: Repeat the reaction at a lower temperature (e.g., 10-15°C lower). Consider a slower, portion-wise addition of the oxidant to better control the exotherm. Rationale: Reducing the thermal energy minimizes pathways for decomposition. Controlling the exotherm prevents localized "hot spots" where degradation is accelerated.
High Levels of Impurities Over-oxidation: The reaction temperature is too high, causing the strong oxidant to attack the desired product or lead to C-C bond cleavage.Action: Lower the reaction temperature. Ensure precise temperature control using an oil bath and overhead stirrer. Rationale: A lower, stable temperature reduces the rate of unwanted secondary oxidation reactions, which often have a higher activation energy than the primary desired reaction.
Decarboxylation: The temperature has exceeded the thermal stability threshold of the picolinic acid product.Action: Identify the decarboxylated byproduct by LC-MS. If present, run subsequent experiments at a significantly lower temperature ceiling (e.g., max 90°C). Rationale: This confirms the degradation pathway and establishes a clear upper thermal limit for the process.
Reaction Stalls or is Incomplete Insufficient Thermal Energy: The reaction has reached a point where the concentration of reactants is lower, and the initial exotherm has subsided. The current temperature is not high enough to drive the reaction to completion.Action: After the main exotherm subsides, gently increase the temperature by 5-10°C for the final hours of the reaction. Monitor by HPLC to confirm the consumption of the final traces of starting material. Rationale: This "finishing heat" provides the necessary energy to convert the remaining starting material without exposing the bulk of the product to high temperatures for the entire reaction duration.

Section 3: Experimental Protocol for Systematic Temperature Optimization

Objective: To empirically determine the optimal reaction temperature that maximizes the yield of this compound while minimizing the formation of critical impurities.

Workflow for Temperature Optimization

Below is a diagram illustrating the logical flow for a parallel optimization study.

G cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision A Prepare Identical Reaction Mixtures (Substrate, Solvent, Stoichiometry) B1 Reactor 1 T = 80°C A->B1 Distribute B2 Reactor 2 T = 90°C A->B2 Distribute B3 Reactor 3 T = 100°C A->B3 Distribute B4 Reactor 4 T = 110°C A->B4 Distribute C Monitor all reactors via timed HPLC/UPLC aliquots B1->C B2->C B3->C B4->C D Quench, Work-up, Isolate Product C->D E Analyze Final Product (Yield %, Purity % by HPLC) D->E F Correlate Temperature with Yield and Purity Data E->F G Determine Optimal Temperature Window F->G

Caption: Parallel workflow for optimizing reaction temperature.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine in water (or a suitable aqueous solvent system).

    • Prepare a stock solution of potassium permanganate (KMnO₄) in water. Safety Note: KMnO₄ is a strong oxidant.

  • Reaction Setup:

    • Set up four identical reaction vessels equipped with magnetic or overhead stirrers, condensers, and calibrated temperature probes. Place them in separate heating mantles or a multi-well heating block.

    • Charge each reactor with an equal volume of the substrate stock solution.

    • Begin stirring and heat each reactor to its target temperature: 80°C, 90°C, 100°C, and 110°C.

  • Initiation and Monitoring:

    • Once the temperatures are stable, begin a slow, dropwise addition of the KMnO₄ solution to each reactor at the same rate. Observe and record any exotherms.

    • After the addition is complete, start a timer.

    • At set intervals (e.g., T=0, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reactor. Immediately quench it with a small amount of sodium bisulfite solution to destroy excess KMnO₄, and dilute for HPLC or UPLC analysis. This will track the consumption of starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction in a given vessel is deemed complete (e.g., <1% starting material remaining by HPLC), cool it to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with an acid like HCl to a pH of ~2-3. The desired this compound should precipitate.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

  • Data Analysis:

    • Calculate the isolated yield for each reaction.

    • Determine the purity of each product sample using HPLC with a standardized method.

    • Compile the data into a summary table.

Data Presentation: Example Results
ReactorTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity by HPLC (%)Key Observations
180126598.5Very slow reaction; >5% SM remaining at 8h.
29088899.1Complete reaction, clean profile.
310068597.0Faster reaction, but new impurity peak at 1.2% (likely decarboxylation).
411057291.5Rapid reaction, significant color change (darkening), multiple impurity peaks.

Section 4: Mechanistic & Kinetic Considerations

The effect of temperature on this reaction is a classic example of the principles described by the Arrhenius equation . Both the desired reaction (oxidation) and undesired reactions (degradation) have their own rate constants and activation energies.

G cluster_rates Influences cluster_outcomes Outcomes Temp Reaction Temperature Rate_Desired Rate of Desired Oxidation Temp->Rate_Desired Increases Rate_Side Rate of Side Reactions (e.g., Decarboxylation) Temp->Rate_Side Increases (often more steeply) Yield Product Yield Rate_Desired->Yield Positively Correlates Rate_Side->Yield Negatively Correlates Purity Product Purity Rate_Side->Purity Negatively Correlates

Caption: Relationship between temperature, reaction rates, and final product outcomes.

  • Low Temperature Zone (e.g., <80°C): The thermal energy is insufficient to efficiently overcome the activation energy of the desired oxidation. The rate is slow, leading to long reaction times and incomplete conversion.

  • Optimal Temperature Zone (e.g., 90-95°C): There is ample energy to drive the desired oxidation at a good rate. The energy is still below the primary activation threshold for significant side reactions, resulting in high yield and high purity.

  • High Temperature Zone (e.g., >100°C): The thermal energy now significantly exceeds the activation energy for both desired and undesired reactions. While the main reaction is fast, the degradation pathways become prominent, leading to a rapid decrease in both purity and overall isolated yield.

By systematically performing the optimization experiments described above, you can precisely identify the optimal window for your specific substrate and reaction conditions, ensuring a robust and reproducible synthesis.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experiments with this versatile building block. The following question-and-answer format addresses specific challenges, explains the underlying chemical principles, and offers field-proven solutions to streamline your research.

I. Compound Stability and Handling

FAQ 1: I'm noticing decomposition of my this compound upon storage. What are the best storage conditions?

Proper storage is crucial for maintaining the integrity of this compound. The primary concerns are decarboxylation and hydrolysis of the trifluoromethyl group.

  • Recommended Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C.[1] This minimizes exposure to moisture and heat, which can promote degradation.

  • Causality of Decomposition:

    • Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation. While this typically requires elevated temperatures, long-term storage at ambient temperature, especially in the presence of trace impurities, can facilitate this process.

    • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally stable; however, under strongly basic conditions, it can be susceptible to hydrolysis to form a carboxylic acid. While less common under neutral storage conditions, exposure to basic residues or moisture over time can initiate this degradation pathway.

FAQ 2: I'm having trouble dissolving this compound for my reaction. What are suitable solvents?

The solubility of this compound can be a challenge due to its crystalline nature and polar functional groups.

  • Recommended Solvents:

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally good choices for dissolving this compound for reactions.

    • Protic Solvents: Methanol and ethanol can also be used, but be mindful of potential esterification if the carboxylic acid is activated for a subsequent reaction.

    • Aqueous Solutions: The compound has limited solubility in water, but this can be increased by forming a salt with a suitable base.

SolventPolarity IndexDielectric ConstantNotes
DMSO7.247Excellent dissolving power, but can be difficult to remove.
DMF6.437Good solvent for many reactions, but also has a high boiling point.
THF4.07.6A good choice for many coupling reactions, lower boiling point.
Methanol5.133Protic solvent, can participate in side reactions.
Water10.280Poor solubility, can be improved with base.

Data sourced from various solvent property tables.

II. Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common application for this compound. However, the electronic nature and steric environment of this substrate can present challenges.

FAQ 3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a combination of electronic effects, steric hindrance, and catalyst inhibition.

  • Causality of Low Yields:

    • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This can facilitate the oxidative addition of the palladium catalyst but may also make the resulting palladium-aryl intermediate more susceptible to side reactions.

    • Steric Hindrance: The bromine atom is ortho to the carboxylic acid group, which can sterically hinder the approach of the palladium catalyst and the subsequent transmetalation step.

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Troubleshooting Strategies:

    • Choice of Catalyst and Ligand: For electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.

      • Recommended Systems:

        • Pd(PPh₃)₄

        • PdCl₂(dppf)

        • A combination of Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

    • Base Selection: The choice of base is critical for activating the boronic acid.

      • Recommended Bases:

        • K₂CO₃ or Cs₂CO₃ are commonly used and effective.

        • K₃PO₄ is a stronger base that can be beneficial for challenging couplings.

    • Solvent System: A mixture of an organic solvent and water is typically used.

      • Recommended Solvents:

        • Dioxane/water

        • Toluene/water

        • DMF/water

    • Temperature: Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. Microwave irradiation can also be effective in reducing reaction times and improving yields.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic acid (1.2-1.5 eq) - Palladium catalyst (1-5 mol%) - Ligand (if needed) - Base (2-3 eq) solvent Add degassed solvent reagents->solvent degas Degas mixture (e.g., Ar sparging) solvent->degas heat Heat to desired temp. (e.g., 80-110 °C or MW) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with water/aq. acid cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_diagnosis Initial Checks cluster_solutions Optimization Strategies start Low Yield in Suzuki Coupling reagents Reagent Quality? - Boronic acid decomposition? - Catalyst activity? start->reagents conditions Reaction Conditions? - Insufficient temperature? - Incomplete degassing? start->conditions catalyst Change Catalyst/Ligand - Use bulky, e-rich ligands (XPhos, SPhos) reagents->catalyst If reagents are good temp Increase Temperature - Consider microwave heating conditions->temp If conditions are suboptimal base Screen Bases - Try stronger bases (K3PO4, Cs2CO3) catalyst->base If still low yield solvent Vary Solvent - Dioxane, Toluene, DMF base->solvent If still low yield

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

III. Troubleshooting Amide Bond Formation

Forming an amide bond with this compound can be challenging due to the steric hindrance around the carboxylic acid and the reduced nucleophilicity of some amines.

FAQ 4: I am struggling with the amide coupling of this compound. What are the best coupling reagents and conditions?

Successful amide coupling of this substrate relies on efficient activation of the carboxylic acid and overcoming steric hindrance.

  • Causality of Poor Coupling:

    • Steric Hindrance: The ortho-bromo substituent hinders the approach of the amine to the activated carboxylic acid intermediate.

    • Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid.

    • Amine Nucleophilicity: If using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can make the reaction sluggish.

  • Recommended Coupling Reagents and Conditions:

Coupling ReagentClassKey Advantages
HATU/HBTUUronium/Aminium SaltHigh efficiency, fast reaction times, good for hindered substrates.
EDC/HOBtCarbodiimideCost-effective, common, but may be less effective for hindered systems.
SOCl₂ or (COCl)₂Acid Chloride FormationHighly reactive intermediate, but harsh conditions can lead to side reactions.

Data compiled from general knowledge on amide coupling reagents.

  • Troubleshooting Strategies:

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) for 15-30 minutes before adding the amine. This ensures complete formation of the activated intermediate.

    • Temperature: For sluggish reactions, gentle heating (40-60 °C) can increase the reaction rate.

    • Solvent: Anhydrous DMF or DCM are generally good choices.

    • Acid Chloride Route: If standard coupling reagents fail, converting the picolinic acid to the more reactive acid chloride with thionyl chloride or oxalyl chloride can be effective. This should be followed by the addition of the amine in the presence of a base.

Experimental Workflow: Amide Coupling (HATU)

Amide_Workflow cluster_prep Pre-activation cluster_reaction Amide Formation cluster_workup Workup & Purification reagents Combine: - Picolinic acid - HATU (1.1 eq) - DIPEA (2-3 eq) in anhydrous solvent stir Stir at RT for 15-30 min reagents->stir add_amine Add amine (1.0-1.2 eq) stir->add_amine react Stir at RT to 50 °C add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with organic solvent monitor->dilute wash Wash with aq. NaHCO3 & brine dilute->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify

References

Technical Support Center: Stability and Handling of 3-Bromo-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS No. 959245-76-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Given its specific structural features—a picolinic acid backbone, a bromine substituent, and a trifluoromethyl group—this molecule requires careful handling to prevent decomposition. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation (e.g., discoloration, poor analytical results). What are the likely chemical causes?

A1: The decomposition of this compound is primarily driven by three structural vulnerabilities: the picolinic acid moiety, the carbon-bromine bond, and the trifluoromethyl group.

  • Decarboxylation: Picolinic acids are known to be susceptible to thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[1] This process is often accelerated by heat. The reaction proceeds through a zwitterionic intermediate, and studies on related picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can increase the rate of decarboxylation.[2]

  • Photodegradation (Debromination): Aromatic bromides can be sensitive to light, particularly UV radiation.[3] Energy from light can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to debromination or the formation of various impurities.

  • Hydrolysis of the Trifluoromethyl Group: While generally robust, the trifluoromethyl (CF₃) group can undergo hydrolysis to a carboxylic acid under certain conditions, typically involving strong acids or bases at elevated temperatures.[4][5] This is less common but can be a concern in harsh reaction or workup conditions.

A visual summary of these potential degradation pathways is provided below.

cluster_main This compound cluster_stress Stress Factors cluster_products Degradation Products main C₇H₃BrF₃NO₂ decarboxylated 3-Bromo-5-(trifluoromethyl)pyridine + CO₂ main->decarboxylated Decarboxylation debrominated 5-(Trifluoromethyl)picolinic acid main->debrominated Photodegradation hydrolyzed 3-Bromo-5-carboxypicolinic acid main->hydrolyzed Hydrolysis heat Heat light Light (UV) ph Extreme pH cluster_storage Receiving & Storage cluster_handling Weighing & Use receive 1. Receive Compound inspect 2. Visually Inspect (Amber vial, no discoloration) receive->inspect store 3. Store Immediately (2-8°C, Dark, Dry) inspect->store purge 4. Purge vial with Inert Gas (Ar/N₂) store->purge Prepare for Use weigh 5. Weigh Quickly purge->weigh reseal 6. Reseal & Re-purge weigh->reseal dissolve 7. Dissolve in appropriate solvent under Inert Gas weigh->dissolve Proceed to Reaction reseal->store Return to Storage

References

Technical Support Center: Workup Procedures for Reactions with 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)picolinic acid. This guide provides in-depth technical advice and troubleshooting protocols for the successful workup and purification of reaction mixtures containing this versatile building block. The unique electronic properties imparted by the trifluoromethyl group and the inherent acidity of the picolinic acid moiety necessitate a considered approach to product isolation.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective workup procedures. The table below summarizes its key characteristics.

PropertyValueSignificance for Workup Procedures
CAS Number 959245-76-2Unique identifier for accurate tracking and safety information retrieval.
Molecular Formula C₇H₃BrF₃NO₂Indicates the elemental composition.
Molecular Weight 270.00 g/mol Essential for calculating molar equivalents in reactions and yields.
Appearance White to yellow solidVisual cue for purity; color may indicate the presence of impurities.
Predicted pKa 1.78 ± 0.10Indicates a relatively strong carboxylic acid, which is a critical factor in designing acid-base extraction strategies.[1]
Storage 2-8°C, under inert atmosphereProper storage is crucial to maintain the integrity of the compound.[1][2]

General Workup Procedure: A Step-by-Step Guide

The following is a generalized workflow for the workup of reactions involving this compound. This procedure should be adapted based on the specific reaction conditions and the properties of the desired product.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification A Reaction Completion (Monitored by TLC/LC-MS) B Quench Reaction (e.g., add water or saturated NH4Cl) A->B C pH Adjustment (If necessary, for acid-base extraction) B->C D Solvent Extraction (e.g., with Ethyl Acetate, DCM) C->D E Combine Organic Layers D->E F Wash Organic Layer (e.g., with water, brine) E->F G Dry Organic Layer (e.g., over Na2SO4 or MgSO4) F->G H Filter and Concentrate (Rotary Evaporation) G->H I Crude Product H->I J Column Chromatography I->J K Recrystallization or Trituration J->K If necessary L Pure Product J->L Directly if pure K->L

Caption: General experimental workflow for reaction workup and purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the workup of reactions involving this compound.

FAQ 1: How do I remove unreacted this compound from my reaction mixture?

Answer: The acidic nature of this compound is the key to its removal. An acid-base extraction is highly effective.

  • Rationale: With a predicted pKa of approximately 1.78, this compound is a relatively strong acid.[1] It will be readily deprotonated by a weak base to form a water-soluble carboxylate salt.

  • Protocol:

    • After quenching the reaction, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The deprotonated picolinic acid will partition into the aqueous layer.

    • To ensure complete removal, perform the basic wash two to three times.

    • The progress of the removal can be monitored by TLC or LC-MS analysis of the organic layer.

    • Subsequently, wash the organic layer with water and then brine to remove any residual base and inorganic salts.

FAQ 2: I'm performing an amide coupling reaction. How should I modify the workup?

Answer: For amide coupling reactions, the workup needs to account for the removal of the coupling agents (e.g., HATU, EDC), activators (e.g., HOBt), and any amine base (e.g., DIPEA, triethylamine) in addition to the starting acid.

  • Recommended Workup Protocol:

    • After the reaction is complete, dilute with ethyl acetate or a similar organic solvent.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove basic components like DIPEA and any unreacted amine.

    • Follow this with a wash using saturated aqueous NaHCO₃ to remove unreacted this compound and acidic byproducts from the coupling agents.

    • Finally, wash with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide product, typically by column chromatography.

FAQ 3: My product seems to be water-soluble, and I'm losing it during the aqueous workup. What can I do?

Answer: The presence of both a carboxylic acid and a pyridine nitrogen can sometimes lead to zwitterionic character, increasing water solubility.[3] While the low pKa of the carboxylic acid in this compound makes this less likely for the starting material itself, the product of your reaction may have different properties.

  • Troubleshooting Strategies:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer before extraction. If your product is acidic, ensure the pH is well below its pKa to keep it protonated and more soluble in the organic phase. If your product is basic, adjust the pH to be above the pKa of the conjugate acid.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This can decrease the solubility of organic compounds in the aqueous phase and promote their transfer to the organic layer.

    • Alternative Solvents: Use a more polar extraction solvent like n-butanol, which can extract more polar, water-soluble compounds.

    • Esterification: As a last resort for highly water-soluble acidic products, consider converting the carboxylic acid to a methyl or ethyl ester.[3] This will make the molecule less polar and more amenable to extraction and purification. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[3]

FAQ 4: I'm having trouble with emulsion formation during extraction. How can I resolve this?

Answer: Emulsions are common when working with pyridine-containing compounds due to their surfactant-like properties.

  • Preventative Measures:

    • Use gentle inversions rather than vigorous shaking during extraction.

    • Use brine for washes, as the increased ionic strength of the aqueous phase can help prevent emulsion formation.

  • Resolving Emulsions:

    • Allow the separatory funnel to stand undisturbed for an extended period.

    • Add a small amount of a more polar solvent like methanol or ethanol.

    • Filter the emulsified layer through a pad of Celite®.

FAQ 5: What are the best practices for purifying the final product?

Answer: The choice of purification method depends on the physical state and purity of the crude product.

  • Column Chromatography: This is the most common method for purifying products from Suzuki-Miyaura and amide coupling reactions.[4]

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system will need to be optimized based on the polarity of your product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Ethanol/water or isopropanol/water mixtures are often good choices for polar compounds.[5]

  • Sublimation: For some pyridine carboxylic acids, sublimation under vacuum can be a highly effective purification technique to remove non-volatile impurities.

Safety Precautions

When working with this compound and its derivatives, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)picolinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Bromo-5-(trifluoromethyl)picolinic acid and its derivatives represent a class of compounds with significant potential, incorporating a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a bromine atom as a versatile synthetic handle, and a picolinic acid moiety for diverse biological interactions. Understanding the mass spectrometric behavior of these molecules is crucial for their identification, purity assessment, and metabolic profiling.

The Interplay of Functional Groups in Mass Spectrometry

The mass spectrum of a molecule is a fingerprint of its structure, revealing not only its molecular weight but also the intricate ways it breaks apart upon ionization. For this compound, the fragmentation pattern is a composite of the behaviors of its constituent parts: the brominated pyridine ring, the trifluoromethyl group, and the carboxylic acid.

  • The Brominated Pyridine Ring : The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The two major isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for any ion containing a bromine atom.

  • The Trifluoromethyl Group : The CF3 group is a strong electron-withdrawing group, which influences the stability of the pyridine ring and adjacent bonds. A common fragmentation pathway for trifluoromethylated aromatic compounds is the loss of the CF3 radical (a neutral loss of 69 Da).

  • The Picolinic Acid Moiety : The carboxylic acid group, and its derivatives, will undergo characteristic fragmentations. For the free acid, a primary fragmentation is often the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as COOH (45 Da). Ester derivatives, such as the methyl ester, will typically show losses related to the alkoxy group (e.g., loss of •OCH3, 31 Da, or CH3OH, 32 Da). Amide derivatives will fragment in ways characteristic of the specific amide structure.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly impacts the appearance of the mass spectrum. For the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are the most relevant techniques.

Ionization TechniquePrincipleExpected Outcome for this compound & Derivatives
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Provides detailed structural information through a rich fragmentation pattern. The molecular ion may be weak or absent. Derivatization to more volatile esters or amides is often necessary for GC-MS analysis.
Electrospray Ionization (ESI) A soft ionization technique that produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.Ideal for confirming the molecular weight of the parent acid and its derivatives. Fragmentation can be induced in the collision cell (tandem MS) to obtain structural information.

Predicted Fragmentation Patterns

Based on the principles outlined above and data from analogous compounds, we can predict the key fragmentation pathways for this compound and its methyl ester and amide derivatives.

This compound (MW: 270.00 g/mol )

Under Electron Ionization (EI) , the molecular ion (m/z 269/271) is expected to undergo the following primary fragmentations:

  • Loss of •OH (m/z 252/254): A common fragmentation for carboxylic acids.

  • Loss of •COOH (m/z 224/226): Decarboxylation to form the bromotrifluoromethylpyridine radical cation.

  • Loss of Br• (m/z 190): Cleavage of the carbon-bromine bond.

  • Loss of •CF3 (m/z 200/202): Elimination of the trifluoromethyl radical.

Under Electrospray Ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]- at m/z 268/270 would be the base peak. In positive ion mode, the protonated molecule [M+H]+ at m/z 270/272 would be observed.

Experimental Workflow for Mass Spectrometric Analysis

Caption: A generalized workflow for the mass spectrometric analysis of this compound and its derivatives.

Methyl 3-Bromo-5-(trifluoromethyl)picolinate (MW: 284.03 g/mol )

For the methyl ester, which is more amenable to GC-MS (EI) analysis, the following fragmentations are predicted from the molecular ion (m/z 283/285):

  • Loss of •OCH3 (m/z 252/254): A characteristic fragmentation of methyl esters.

  • Loss of •COOCH3 (m/z 224/226): Loss of the entire methoxycarbonyl group.

  • Loss of Br• (m/z 204): Cleavage of the carbon-bromine bond.

  • Loss of •CF3 (m/z 214/216): Elimination of the trifluoromethyl radical.

In ESI-MS , the protonated molecule [M+H]+ at m/z 284/286 would be the prominent ion.

3-Bromo-5-(trifluoromethyl)picolinamide (MW: 269.02 g/mol )

The fragmentation of the amide derivative under EI from the molecular ion (m/z 268/270) would likely involve:

  • Loss of •NH2 (m/z 252/254): Cleavage of the C-N bond of the primary amide.

  • Loss of •CONH2 (m/z 224/226): Loss of the carboxamide group.

  • Loss of Br• (m/z 189): Cleavage of the carbon-bromine bond.

  • Loss of •CF3 (m/z 199/201): Elimination of the trifluoromethyl radical.

In ESI-MS , the protonated molecule [M+H]+ at m/z 269/271 would be the dominant species.

Predicted Fragmentation Pathways of this compound

Fragmentation_Pathways M [M]+• m/z 269/271 M_minus_OH [M-OH]+ m/z 252/254 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z 224/226 M->M_minus_COOH - •COOH M_minus_Br [M-Br]+ m/z 190 M->M_minus_Br - Br• M_minus_CF3 [M-CF3]+ m/z 200/202 M->M_minus_CF3 - •CF3

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Comparative Analysis and Alternative Techniques

While mass spectrometry is a powerful tool for the structural elucidation of this compound and its derivatives, a comprehensive analysis often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are indispensable for confirming the connectivity of atoms and the positions of the substituents on the pyridine ring.

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present, such as the carboxylic acid C=O and O-H stretches.

In comparison to less substituted analogs, the presence of both a bromine atom and a trifluoromethyl group on the picolinic acid scaffold leads to a more complex and informative mass spectrum. The bromine isotopic pattern serves as a clear marker, while the competing fragmentation pathways involving the loss of Br•, •CF3, and fragments from the carboxylic acid moiety provide rich structural detail.

Conclusion

The mass spectrometric analysis of this compound and its derivatives offers a wealth of structural information crucial for their characterization in pharmaceutical and chemical research. By understanding the interplay of the different functional groups and the effects of various ionization techniques, researchers can confidently identify these compounds and elucidate their structures. While this guide provides a predictive framework based on established principles and data from analogous compounds, experimental verification using the described workflows is essential for unambiguous characterization. The combination of soft ionization techniques like ESI for molecular weight determination and hard ionization methods like EI for detailed fragmentation analysis, alongside other spectroscopic techniques, provides a powerful toolkit for the comprehensive analysis of this important class of molecules.

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Picolinic Acid Analogs in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, bromo-picolinic acids are invaluable building blocks. Their rigid heterocyclic scaffold is a common motif in pharmaceuticals and advanced materials. The ability to functionalize these structures, typically via palladium-catalyzed cross-coupling reactions, is paramount. However, not all bromo-picolinic acid isomers exhibit the same reactivity. The position of the bromine atom dramatically influences reaction kinetics and yields, making a nuanced understanding of their behavior essential for efficient and predictable synthesis.

This guide provides an in-depth comparison of the reactivity of bromo-picolinic acid analogs, grounded in the principles of organometallic chemistry. We will explore the electronic and steric factors that govern their performance in the Suzuki-Miyaura reaction, offer a comparative analysis, and provide a robust, field-tested experimental protocol.

The Underlying Chemistry: Factors Governing Reactivity

The reactivity of a bromo-picolinic acid analog in a palladium-catalyzed reaction like the Suzuki-Miyaura coupling is not arbitrary. It is dictated primarily by the rate of the initial, often rate-limiting, step: oxidative addition .[1][2] In this step, a low-valent palladium(0) catalyst inserts itself into the carbon-bromine (C-Br) bond. The ease of this process is governed by several interconnected factors related to the unique structure of the picolinic acid scaffold.

Electronic Effects: A Tale of a π-Deficient Ring

The pyridine ring is inherently electron-deficient, or "π-deficient," due to the electronegative nitrogen atom, which withdraws electron density from the ring system.[3][4] This effect is amplified by the presence of the electron-withdrawing carboxylic acid group at the C2 position. This π-deficiency has two major consequences:

  • Activation of the C-Br Bond: The electron-poor nature of the ring makes the C-Br bond more polarized and susceptible to cleavage by the electron-rich Pd(0) catalyst.

  • Positional Influence: The nitrogen atom's influence is strongest at the α-positions (C2, C6) and the γ-position (C4). Consequently, a bromine atom at these positions is significantly more activated toward oxidative addition than one at the β-positions (C3, C5).

Steric Hindrance: The Catalyst's Approach

Palladium catalysts, decorated with bulky phosphine ligands, are sterically demanding.[3] The accessibility of the C-Br bond is therefore critical.

  • C6-Position: A bromine atom at the C6-position is adjacent to the pyridine nitrogen. While electronically activated, this position can present steric challenges depending on the catalyst's bulk.

  • C3-Position: A bromine atom at the C3-position is ortho to the carboxylic acid group at C2. This proximity can sterically hinder the approach of the palladium complex, potentially slowing the reaction rate compared to less encumbered positions.

Catalyst-Substrate Interaction

The pyridine nitrogen's lone pair of electrons can coordinate with the palladium center. This interaction can sometimes lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and impeding the reaction.[5] Careful selection of ligands and reaction conditions is often necessary to mitigate this effect.

Visualizing the Substrates: Isomers of Bromo-Picolinic Acid

To understand the discussion that follows, it is crucial to visualize the key analogs. Picolinic acid is pyridine-2-carboxylic acid. The comparison focuses on the reactivity of the bromine substituent at the four available positions on the ring.

Caption: The four constitutional isomers of bromo-picolinic acid.

Comparative Reactivity in Suzuki-Miyaura Coupling

Synthesizing the electronic and steric principles allows us to predict a general reactivity trend for the bromo-picolinic acid analogs in Suzuki-Miyaura cross-coupling reactions. The following table summarizes this comparison, ranking the isomers from most to least reactive and providing the key scientific rationale.

IsomerPredicted Relative ReactivityPrimary Rationale
6-Bromo-picolinic acid Very High Strong Electronic Activation: Bromine is at an α-position, strongly activated by the adjacent ring nitrogen. This typically outweighs moderate steric hindrance.
4-Bromo-picolinic acid High Good Electronic Activation: Bromine is at the γ-position, which is significantly activated by the ring nitrogen. Minimal steric hindrance allows for easy catalyst approach.
5-Bromo-picolinic acid Moderate Lower Electronic Activation: Bromine is at a β-position, which is the least electronically activated site on the pyridine ring. However, it benefits from minimal steric hindrance.
3-Bromo-picolinic acid Low to Moderate Steric Hindrance & Lower Activation: This isomer suffers from a combination of factors. The bromine is at a less-activated β-position and is sterically hindered by the adjacent carboxylic acid group, making oxidative addition more challenging.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for our reactivity discussion.[1][6][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)(Ar')L₂] oa_complex->transmetalation_complex Transmetalation (Base, Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product reactants Ar-Br + Ar'-B(OH)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reactivity differences among bromo-picolinic acid isomers primarily arise from the kinetics of the "Oxidative Addition" step, where the Ar-Br substrate (our bromo-picolinic acid analog) reacts with the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-picolinic Acid

This section provides a trustworthy, self-validating protocol for a representative Suzuki-Miyaura reaction. This procedure is based on established methodologies and serves as an excellent starting point for optimization.[7][8][9][10]

Workflow Overview

Workflow start Start: Assemble Glassware reagents 1. Weigh & Add Solids: - 5-Bromo-picolinic acid - Arylboronic acid - Base (K₂CO₃) start->reagents solvent 2. Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas 3. Degas Mixture: (e.g., Sparge with Argon for 15 min) solvent->degas catalyst 4. Add Catalyst: - Pd(PPh₃)₄ under Argon degas->catalyst heat 5. Heat Reaction: (e.g., 90-100 °C, monitor by TLC/LC-MS) catalyst->heat workup 6. Aqueous Workup: - Cool, dilute with water - Acidify with HCl to pH ~3-4 heat->workup isolate 7. Isolate Product: - Filter the precipitate - Wash with water, then cold ether workup->isolate purify 8. Purify: (Recrystallization or Chromatography) isolate->purify finish End: Characterize Product purify->finish

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents
  • 5-Bromo-picolinic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-picolinic acid (e.g., 202 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the flask with a rubber septum, insert an inlet needle connected to an argon line, and an outlet needle. Bubble argon through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: While maintaining a positive pressure of argon, quickly remove the septum and add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol). Immediately reseal the flask.

  • Heating: Place the flask in a preheated oil bath at 95 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup - Quenching and Acidification: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with deionized water (20 mL). Slowly add 1M HCl dropwise while stirring to adjust the pH to approximately 3-4. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography if necessary.

This detailed guide provides the foundational knowledge, comparative data, and practical steps necessary for researchers to effectively utilize bromo-picolinic acid analogs in their synthetic endeavors. By understanding the interplay of electronic and steric factors, scientists can make informed decisions to optimize reaction conditions and achieve their target molecules with greater efficiency.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)picolinic Acid: A Novel Approach vs. a Traditional Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated and trifluoromethyl-substituted pyridine carboxylic acids is of paramount importance. These structural motifs are key components in a myriad of bioactive molecules. This guide provides an in-depth technical comparison of two synthetic routes for a valuable building block, 3-Bromo-5-(trifluoromethyl)picolinic acid. We will explore a potentially novel and efficient approach utilizing Grignard carboxylation and contrast it with the more traditional oxidation of a methylpyridine precursor. This objective analysis, supported by representative experimental data, aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity of the final active ingredient. The picolinic acid moiety itself is a well-known pharmacophore. Given its significance, the development of efficient and scalable synthetic routes to this compound is a critical area of process chemistry.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct synthetic strategies for the preparation of this compound:

  • Route 1: A Novel Approach via Grignard Carboxylation. This method involves the formation of a Grignard reagent from 3-bromo-5-(trifluoromethyl)pyridine, followed by its reaction with carbon dioxide.

  • Route 2: The Traditional Oxidation Route. This established method relies on the oxidation of the methyl group of 2-methyl-3-bromo-5-(trifluoromethyl)pyridine using a strong oxidizing agent like potassium permanganate.

The following table summarizes the key performance indicators for each route based on representative experimental data.

ParameterRoute 1: Grignard CarboxylationRoute 2: Oxidation
Starting Material 3-Bromo-5-(trifluoromethyl)pyridine2-Methyl-3-bromo-5-(trifluoromethyl)pyridine
Key Reagents Magnesium, Dry Ice (CO2), THFPotassium Permanganate (KMnO4)
Typical Yield 75-85%50-60%
Purity (post-workup) ~95%~90%
Reaction Time 4-6 hours8-12 hours
Reaction Temperature 0°C to refluxElevated temperatures (e.g., 80-100°C)
Scalability Good, with careful control of exothermModerate, challenges with MnO2 filtration
Safety Considerations Handling of pyrophoric Grignard reagentHandling of strong oxidant, large amounts of MnO2

In-Depth Analysis of Synthetic Routes

Route 1: A Novel and Efficient Synthesis via Grignard Carboxylation

This route presents a more modern and often higher-yielding approach to the synthesis of this compound. The core of this strategy is the formation of a pyridyl Grignard reagent, which then acts as a nucleophile to attack carbon dioxide.

Causality Behind Experimental Choices:

The choice of an ethereal solvent like Tetrahydrofuran (THF) is crucial for the formation and stability of the Grignard reagent. The reaction is initiated at a low temperature to control the initial exotherm and then brought to reflux to ensure complete formation of the organomagnesium species. The subsequent carboxylation is performed at a low temperature (typically with dry ice) to minimize side reactions, such as the reaction of the Grignard reagent with the product. The acidic workup is necessary to protonate the carboxylate salt formed in the reaction.

Diagram of the Grignard Carboxylation Workflow:

Grignard Carboxylation Workflow start Start: 3-Bromo-5-(trifluoromethyl)pyridine reagent_prep Grignard Reagent Formation (Mg, THF, reflux) start->reagent_prep carboxylation Carboxylation (Dry Ice, -78 °C) reagent_prep->carboxylation Grignard Reagent workup Aqueous Acidic Workup (HCl) carboxylation->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification end Product: this compound purification->end

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Reaction Mechanism:

The reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[1]

Grignard Carboxylation Mechanism reactant1 3-Br-5-CF3-Py-MgBr intermediate [3-Br-5-CF3-Py-CO2]- MgBr+ reactant1->intermediate Nucleophilic Attack reactant2 O=C=O reactant2->intermediate product 3-Br-5-CF3-Py-COOH intermediate->product Protonation hplus H+ hplus->product

Caption: Mechanism of Grignard carboxylation.

Route 2: The Traditional Oxidation of a Methylpyridine Precursor

This classical approach involves the oxidation of a readily available methyl-substituted pyridine. While it is a well-established method, it often suffers from lower yields and more challenging purification compared to the Grignard route.

Causality Behind Experimental Choices:

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure a sufficient reaction rate. The alkaline conditions initially used help to solubilize the permanganate and the intermediate manganese species. The workup involves filtering the manganese dioxide byproduct, which can be a cumbersome step on a larger scale. Acidification of the filtrate then precipitates the desired picolinic acid.

Diagram of the Oxidation Workflow:

Oxidation Workflow start Start: 2-Methyl-3-bromo-5-(trifluoromethyl)pyridine oxidation Oxidation (KMnO4, H2O, heat) start->oxidation filtration Filtration of MnO2 oxidation->filtration acidification Acidification (HCl) filtration->acidification Filtrate collection Product Collection (Filtration) acidification->collection purification Purification (Recrystallization) collection->purification end Product: this compound purification->end

Caption: Workflow for the synthesis of this compound via oxidation.

Reaction Mechanism:

The oxidation of alkylarenes by permanganate is a complex process that is believed to proceed through a radical mechanism, involving the abstraction of a benzylic hydrogen atom.

Oxidation Mechanism reactant 2-Me-3-Br-5-CF3-Py intermediate1 [Radical Intermediate] reactant->intermediate1 H- abstraction oxidant MnO4- oxidant->intermediate1 intermediate2 [Manganate Ester] intermediate1->intermediate2 Further Oxidation product 3-Br-5-CF3-Py-COOH intermediate2->product Hydrolysis

Caption: Simplified mechanism of permanganate oxidation of an alkylpyridine.

Experimental Protocols

Protocol for Route 1: Grignard Carboxylation

Materials and Reagents:

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 3-Bromo-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the pyridine solution to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining pyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate flask, crush a sufficient amount of dry ice.

    • Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction mixture by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol for Route 2: Oxidation

Materials and Reagents:

  • 2-Methyl-3-bromo-5-(trifluoromethyl)pyridine

  • Potassium permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (optional, for quenching excess KMnO4)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Methyl-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq.) and water.

    • Heat the mixture to 80-90°C.

    • Add potassium permanganate (3-4 eq.) portion-wise over several hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.

    • After the final addition, continue heating for an additional 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • (Optional) Add a small amount of sodium bisulfite to quench any remaining potassium permanganate.

    • Filter the hot solution through a pad of celite to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Further purify the product by recrystallization from a suitable solvent to obtain pure this compound.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For the Grignard route, the successful formation of the Grignard reagent can often be visually confirmed by a change in the appearance of the reaction mixture. The progress of both reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion. The purity of the final product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis. Consistent results across multiple runs of these protocols will validate their reliability.

Conclusion

The choice of a synthetic route is a critical decision in chemical research and development, with significant implications for efficiency, cost, and scalability. This guide has provided a detailed comparison of two viable routes to this compound.

The Grignard carboxylation route emerges as a more modern and efficient approach, offering higher yields and purity with shorter reaction times. However, it requires strict anhydrous conditions and careful handling of the pyrophoric Grignard reagent.

The traditional oxidation route is a more established method that utilizes less sensitive reagents. While it is a feasible option, it generally provides lower yields and involves a more laborious workup procedure due to the formation of manganese dioxide.

Ultimately, the optimal choice will depend on the specific needs and capabilities of the laboratory. For researchers seeking a high-yielding and efficient synthesis, the Grignard route, with appropriate safety precautions, is the recommended approach. For situations where simplicity and the avoidance of pyrophoric reagents are prioritized, the oxidation method remains a valid, albeit less efficient, alternative.

References

A Senior Application Scientist's Guide to HPLC Method Development for 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 3-Bromo-5-(trifluoromethyl)picolinic acid. It details the scientific rationale behind experimental choices, presents comparative data, and offers robust, step-by-step protocols grounded in established regulatory frameworks.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the halogenated pyridine core, make it a valuable synthon. Accurate quantification and purity assessment of this compound are critical for ensuring the quality, efficacy, and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide presents a systematic approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for this compound. We will explore the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters, compare different stationary and mobile phase strategies, and provide a framework for method validation in accordance with international guidelines.

Section 1: Analyte Characterization & Foundational Strategy

A successful HPLC method begins with a thorough understanding of the analyte's properties. These characteristics are paramount in dictating the initial chromatographic conditions.

Physicochemical Properties of this compound:

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₇H₃BrF₃NO₂[1][2]Molecular Weight: ~270.00 g/mol .[2][3]
Structure Pyridine ring with carboxylic acid, bromo, and trifluoromethyl substituents.The combination of a hydrophobic trifluoromethyl group and a polar carboxylic acid suggests reversed-phase chromatography is the ideal separation mode.
pKa (Predicted) ~2.46 ± 0.36[4]The carboxylic acid is highly acidic. To ensure the analyte is in a single, non-ionized (protonated) state for consistent retention and good peak shape, the mobile phase pH must be controlled to be at least 1.5-2 pH units below the pKa. A target pH of ≤ 2.5 is crucial.[5][6]
logP (Predicted) ~2.56[7]Indicates moderate hydrophobicity, suggesting good retention on common reversed-phase stationary phases like C18 or C8.
UV Absorbance Aromatic pyridine core.The compound is expected to have strong UV absorbance between 200-300 nm, making UV detection a suitable choice. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal wavelength (λmax).

Based on this initial analysis, a reversed-phase HPLC method with UV detection and a low-pH mobile phase is the most logical and scientifically sound starting point.

Section 2: A Systematic Approach to Method Development

The development process is a multi-step, logical workflow designed to screen for and optimize critical parameters.

2.1: Experimental Workflow: From Screening to Optimization

The following diagram illustrates the systematic process of developing a robust HPLC method. It begins with selecting initial parameters based on analyte chemistry and progresses through screening and fine-tuning to achieve a final, optimized method.

MethodDevelopmentWorkflow HPLC Method Development Workflow Analyte Step 1: Analyte Characterization (pKa, logP, UV) InitialParams Step 2: Initial Parameter Selection Analyte->InitialParams Screening Step 3: Column & Mobile Phase Screening Optimization Step 4: Parameter Optimization Screening->Optimization Validation Step 5: Method Validation (ICH Q2) Column Column Chemistry (C18, Phenyl) MobilePhase Mobile Phase (ACN/MeOH, pH ≤ 2.5) Detector Detector (PDA @ 200-400 nm) Gradient Gradient Slope FlowRate Flow Rate Temperature Temperature ValidationParameters ICH Q2(R1) Validation Characteristics Method Analytical Procedure Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability, Intermediate Precision) Method->Precision Specificity Specificity (Discrimination from other components) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Robustness Robustness (Resilience to small changes) Method->Robustness Range Range Accuracy->Range Precision->Range LOD Detection Limit (LOD) Precision->LOD informs LOQ Quantitation Limit (LOQ) Precision->LOQ informs Linearity->Range defines

References

A Comparative Guide to the Characterization of Impurities in 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

3-Bromo-5-(trifluoromethyl)picolinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity is paramount, as any impurities present can carry through the manufacturing process, potentially compromising the safety and efficacy of the final drug product.[1] The rigorous identification and control of impurities are not merely a matter of good manufacturing practice; they are a stringent requirement by global regulatory bodies.[1][2][3]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of analysis that ensures scientific integrity and regulatory compliance.

The Impurity Landscape: Anticipating and Classifying Contaminants

A thorough understanding of the synthetic route and potential degradation pathways is the first step in effective impurity profiling.[2][4] Impurities in this compound can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines.[1][5]

  • Organic Impurities : These are the most common and structurally diverse class, including starting materials, by-products, intermediates, and degradation products.[1] For instance, incomplete bromination or trifluoromethylation reactions could lead to residual starting materials or the formation of isomeric by-products.

  • Inorganic Impurities : These can arise from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1][6]

  • Residual Solvents : Solvents used during synthesis and purification can be retained in the final product.[6]

Forced degradation studies are an indispensable tool for identifying potential degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light.[4][7][8][9] This proactive approach helps in developing stability-indicating analytical methods.[4][8][9]

Potential Impurity Introduction in Synthesis cluster_0 Synthesis of this compound Starting_Material Picolinic Acid Derivative Bromination Bromination Starting_Material->Bromination Trifluoromethylation Trifluoromethylation Bromination->Trifluoromethylation Impurity_1 Unreacted Starting Material Bromination->Impurity_1 Incomplete Reaction Final_Product This compound Trifluoromethylation->Final_Product Impurity_2 Isomeric By-products Trifluoromethylation->Impurity_2 Side Reaction Impurity_3 Degradation Products Final_Product->Impurity_3 Storage/Stress

Caption: Potential points of impurity introduction during synthesis.

Core Analytical Strategies: A Comparative Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. An integrated approach, leveraging the strengths of multiple methodologies, is essential.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC, particularly with UV detection, is the cornerstone of pharmaceutical impurity analysis due to its high resolving power and sensitivity for non-volatile organic compounds.[10] UPLC, with its smaller particle size columns, offers significant advantages in terms of speed and resolution.[11]

Why it's the workhorse: The polarity of the carboxylic acid group and the UV-active pyridine ring in this compound make it an ideal candidate for reversed-phase HPLC-UV analysis.

Comparative Performance:

FeatureHPLCUPLC
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower
Sensitivity HighVery High
System Pressure LowerHigher

Experimental Protocol: A Stability-Indicating UPLC-UV Method

  • Instrumentation : UPLC system with a photodiode array (PDA) detector.

  • Column : A C18 stationary phase with a particle size of ≤ 2 µm is recommended for optimal resolution.

  • Mobile Phase A : 0.1% Formic acid in water. The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution : A gradient from low to high organic phase concentration is crucial to elute impurities with a wide range of polarities.

  • Detection : PDA detection allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.

  • Forced Degradation Sample Analysis : The method's ability to separate the main peak from all degradation products confirms its stability-indicating nature.

UPLC-UV Workflow for Impurity Profiling Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection UPLC Injection Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection Separation->Detection Analysis Data Analysis (Peak Integration, Purity Assessment) Detection->Analysis

Caption: UPLC-UV workflow for impurity analysis.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[10]

Applicability: For this compound, GC is less suitable for the parent compound and non-volatile impurities due to their low volatility and thermal lability. However, it is essential for the detection of residual solvents. The reactive nature of some fluorine-containing compounds can pose a challenge, potentially damaging the GC column.[12]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation : Headspace Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Sample Preparation : The sample is dissolved in a high-boiling point solvent (e.g., DMSO) in a sealed vial and heated.

  • Injection : The vapor phase (headspace) is injected into the GC.

  • Separation : A column with a suitable stationary phase (e.g., a wax or a 5% phenyl-methylpolysiloxane) is used to separate the solvents.

  • Detection : MS detection provides definitive identification of the eluted solvents based on their mass spectra.[13]

Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation of unknown impurities.[10][11] When coupled with a separation technique like LC or GC, it provides both retention time and mass-to-charge ratio information, enabling the identification of components in a complex mixture.[10][14][15]

Why it's crucial for identification: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a critical piece of information for its structural elucidation.

LC-MS Workflow for Impurity Identification LC_Separation UPLC Separation of Impurities Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (MS and MS/MS) Mass_Analysis->Data_Acquisition Structure_Elucidation Structure Elucidation Data_Acquisition->Structure_Elucidation

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural determination of organic molecules.[2][14][16] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[16][17] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The definitive tool: While other techniques can suggest potential structures, only NMR can provide the definitive proof of an impurity's identity.[2][14][16] Hyphenated techniques like LC-SPE-NMR allow for the separation of impurities followed by their structural elucidation by NMR.[3][18]

Comparative Strengths of Key Techniques:

TechniquePrimary ApplicationStrengthsLimitations
UPLC-UV Quantification, Purity AssessmentHigh resolution, sensitive, robustLimited structural information
GC-MS Volatile Impurities, Residual SolventsHigh sensitivity, definitive identificationNot suitable for non-volatile compounds
LC-MS Identification of UnknownsProvides molecular weight and fragmentation dataIonization efficiency can vary
NMR Definitive Structure ElucidationUnambiguous structure determinationLower sensitivity, higher sample concentration needed

A Self-Validating System: Protocol for Method Validation

To ensure the trustworthiness of the analytical data, the chosen primary method (typically HPLC/UPLC) must be validated according to ICH Q2(R1) guidelines.[17][19][20][21] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.

Key Validation Parameters:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: An Integrated Approach for Comprehensive Characterization

The characterization of impurities in this compound requires a multi-faceted and integrated analytical strategy. While UPLC-UV serves as the primary tool for separation and quantification, it must be complemented by mass spectrometry for impurity identification and NMR spectroscopy for definitive structural elucidation. A thorough understanding of potential impurities, guided by knowledge of the synthetic process and forced degradation studies, is fundamental. Finally, rigorous method validation in accordance with ICH guidelines is non-negotiable to ensure the generation of reliable and trustworthy data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Fluorinated Picolinic Acids in Synthesis for Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] Among the myriad of fluorinated building blocks, fluorinated picolinic acids have emerged as exceptionally versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

This guide provides a comparative analysis of key positional isomers of fluorinated picolinic acid, focusing on their synthesis, physicochemical properties, and applications. We aim to equip researchers with the insights needed to select the optimal building block for their specific synthetic and therapeutic goals.

The Strategic Advantage of Fluorinating the Picolinic Acid Core

Picolinic acid, or pyridine-2-carboxylic acid, is a privileged scaffold. Its nitrogen atom and carboxylic acid group provide two points for modification and act as a bidentate chelating agent for various metal ions.[6] Introducing a fluorine atom onto this ring system offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1][7]

  • Modulation of pKa: As a highly electron-withdrawing group, fluorine lowers the pKa of the pyridine nitrogen, making it less basic. It also increases the acidity of the carboxylic acid proton. This tuning of electronic properties is critical for optimizing ligand-receptor interactions and solubility.[1][8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding affinity and selectivity.[1][3]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[3][4]

The position of the fluorine atom is not trivial; it dictates the extent of these electronic and steric effects, leading to significant differences in reactivity and biological activity among isomers.

Comparative Synthesis of Fluorinated Picolinic Acid Isomers

The synthesis of fluorinated picolinic acids typically begins with a corresponding fluorinated pyridine derivative. The most common and scalable approach is the oxidation of a methyl group at the 2-position of the pyridine ring.

Isomer Common Starting Material Typical Synthetic Method Reported Yield Key Considerations
3-Fluoropicolinic Acid 3-Fluoro-2-methylpyridineOxidation with an oxidizing agent like potassium dichromate in sulfuric acid.[9]~72-92%[9]Requires strong oxidizing conditions and careful pH control during workup.
4-Fluoropicolinic Acid 4-FluoropyridineOften synthesized via the Balz-Schiemann reaction of 4-aminopyridine, which can be challenging to purify due to the product's instability in water.[10]ModerateThe intermediate diazonium salt requires careful handling. The final product is sensitive to hydrolysis.[10]
5-Fluoropicolinic Acid 5-Fluoro-2-methylpyridine or 5-FluoropyridineOxidation of 5-fluoro-2-methylpyridine or carboxylation of 5-fluoropyridine.[11]GoodThe starting materials are generally commercially available, making this a common isomer.
6-Fluoropicolinic Acid 6-Fluoro-2-methylpyridineOxidation with potassium permanganate (KMnO₄) in water under reflux.[12]~53%[12]The reaction requires careful control of temperature and addition of the oxidant in batches.[12]
Exemplar Synthetic Workflow: Oxidation of a Fluoromethylpyridine

The following diagram illustrates a generalized and robust workflow for synthesizing fluorinated picolinic acids from their corresponding methylpyridine precursors. This method is widely adopted due to its operational simplicity and scalability.

G start Fluorinated 2-Methylpyridine reaction Oxidation Reaction (Heat / Reflux) start->reaction oxidant Oxidizing Agent (e.g., KMnO4, K2Cr2O7) oxidant->reaction solvent Solvent (e.g., H2O, H2SO4) solvent->reaction workup Aqueous Workup (Filtration, Neutralization) reaction->workup acidification Acidification (e.g., HCl) workup->acidification product Crude Fluoropicolinic Acid acidification->product purification Purification (Recrystallization) product->purification final_product Pure Fluoropicolinic Acid purification->final_product

Caption: Generalized workflow for the synthesis of fluorinated picolinic acids.

Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom directly influences the electronic distribution within the pyridine ring, which in turn affects key physicochemical properties like acidity (pKa).

Property Picolinic Acid 3-Fluoropicolinic Acid 5-Fluoropicolinic Acid 6-Fluoropicolinic Acid
Molecular Weight 123.11 g/mol 141.10 g/mol [5]141.10 g/mol [3]141.10 g/mol [13]
Melting Point (°C) 136-138154[5]215-218[11]137[12]
Predicted pKa (Carboxylic Acid) ~5.2~2.71[5]Lower than picolinic acidLower than picolinic acid

Note: Experimental pKa values can vary based on solvent and measurement conditions. Predicted values are used for comparison.

The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group (lowers the pKa) compared to the parent picolinic acid. This effect is most pronounced when fluorine is at the 3-position due to its proximity to the carboxylic acid. This enhanced acidity can be crucial for forming stable salts or modulating interactions in a biological active site.

Visualization of Electronic Effects

The placement of the fluorine atom alters the electron density across the pyridine ring, influencing its reactivity in subsequent synthetic steps, such as nucleophilic aromatic substitution.

G cluster_0 Influence of Fluorine Position on Ring Electronics a Picolinic Acid (Reference) b 3-Fluoropicolinic Acid (Strong inductive effect on COOH) a->b -F at C3 c 5-Fluoropicolinic Acid (Mesomeric & inductive effects) a->c -F at C5 d 6-Fluoropicolinic Acid (Strong inductive effect on N) a->d -F at C6

Caption: Impact of fluorine position on the electronic properties of the picolinic acid core.

Applications in Drug Discovery and Agrochemicals

Fluorinated picolinic acids are key building blocks for a wide range of biologically active molecules.[4]

  • 3-Fluoropicolinic Acid: This isomer is often used in the synthesis of agrochemicals and pharmaceutical intermediates.[5] Its derivatives have been explored for various therapeutic applications. For example, 6-chloro-3-fluoropicolinic acid is a key intermediate for synthesizing GABA-A receptor modulators.[9]

  • 5-Fluoropicolinic Acid: This is a widely used intermediate in pharmaceutical R&D.[3] It has been incorporated into molecules targeting cancer, inflammation, and neurological disorders.[11] The fluorine at the 5-position is known to enhance metabolic stability and binding affinity in the final drug molecule.[3]

  • 6-Fluoropicolinic Acid: Derivatives of this isomer are crucial in medicinal chemistry.[14] For instance, 3-amino-6-fluoropicolinic acid is a building block for compounds with potential antimicrobial and anticancer activities.[4] Furthermore, 6-fluoronicotinic acid (an isomer) is used in the synthesis of PET imaging tracers, highlighting the utility of the 6-fluoro-pyridine core in diagnostics.[14][15]

Detailed Experimental Protocol: Synthesis of 6-Fluoropicolinic Acid

This protocol is adapted from established literature procedures for the oxidation of 2-fluoro-6-methylpyridine.[12]

Objective: To synthesize 6-Fluoropicolinic Acid.

Materials:

  • 2-Fluoro-6-methylpyridine (2.5 g, 22.5 mmol)

  • Potassium permanganate (KMnO₄) (10 g total, 63.28 mmol)

  • Deionized Water (170 ml)

  • Hydrochloric acid (HCl) solution (for acidification)

  • Ethanol (for purification)

Procedure:

  • To a solution of 2-fluoro-6-methylpyridine (2.5 g) in water (170 ml) in a round-bottom flask equipped with a reflux condenser, add potassium permanganate (2 g) in batches.

  • Heat the mixture to reflux.

  • Once refluxing, continue to add the remaining potassium permanganate (8 g) in batches over a period of time, maintaining a gentle reflux.

  • Continue heating at reflux for 3 hours after the final addition of KMnO₄.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the manganese dioxide precipitate by filtration.

  • Acidify the clear filtrate with hydrochloric acid solution to precipitate the product.

  • Concentrate the acidified solution under reduced pressure.

  • Triturate the resulting residue with hot ethanol and collect the solid by filtration.

  • Concentrate the filtrate to dryness under reduced pressure to recover any remaining product.

  • Combine the solids to obtain 6-Fluoro-2-pyridinecarboxylic acid as a white solid (Typical reported yield: ~1.7 g, 53%).[12]

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis (expected: ~137 °C[12]), ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

The choice of a fluorinated picolinic acid isomer has profound implications for synthetic strategy and the properties of the final target molecule.

  • For maximizing the acidity of the carboxylic acid, 3-fluoropicolinic acid is a prime candidate due to the proximity of the fluorine atom.

  • For general purposes and good commercial availability of starting materials, 5-fluoropicolinic acid is an excellent and widely validated choice.

  • For applications requiring modulation of the pyridine nitrogen's basicity or for specific biological targets, 6-fluoropicolinic acid offers a distinct electronic profile.

By understanding the comparative synthesis, properties, and applications outlined in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics and agrochemicals.

References

cost-benefit analysis of different synthetic pathways for 3-Bromo-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-5-(trifluoromethyl)picolinic Acid in Modern Drug Discovery

This compound, a substituted pyridine carboxylic acid, has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the bromine atom, make it a valuable building block for the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive cost-benefit analysis of a key synthetic pathway for this important intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors.

Synthetic Pathway Analysis: A Head-to-Head Comparison

The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will focus on a common and practical pathway: the carboxylation of a readily available pyridine precursor.

Pathway 1: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine via Grignard Reaction

This pathway hinges on the formation of a Grignard reagent from 3-bromo-5-(trifluoromethyl)pyridine, followed by its reaction with carbon dioxide to introduce the carboxylic acid functionality. This method is a classic and generally reliable approach for the formation of C-C bonds.

Reaction Scheme:

G start 3-Bromo-5-(trifluoromethyl)pyridine reagent1 Mg, THF intermediate Pyridyl Grignard Reagent start->intermediate Grignard Formation reagent2 1. CO2 (dry ice) 2. H3O+ product This compound intermediate->product Carboxylation

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(trifluoromethyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and drug development professionals. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS No. 959245-76-2), a halogenated pyridine derivative increasingly utilized in pharmaceutical and agrochemical research. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates careful handling in a well-ventilated area, preferably a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE). The presence of bromine and a trifluoromethyl group designates this compound as a halogenated organic compound , placing it under specific regulatory disposal frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Key Safety and Hazard Information:
Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if ingested.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[3]
Serious Eye Damage/IrritationCategory 2ACauses serious and potentially damaging eye irritation.[3]
Specific Target Organ ToxicityCategory 3May cause irritation to the respiratory tract.[3]

Immediate Safety Protocols: Spill & Exposure Response

Accidents can happen, and preparedness is key to mitigating risks. The following procedures should be implemented immediately in the event of a spill or personnel exposure.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE)

Before beginning the disposal process, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. A respirator may be required for large quantities or in case of insufficient ventilation.

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clearly marked, leak-proof container made of a material compatible with acidic and halogenated organic waste (e.g., a high-density polyethylene (HDPE) bottle). The original container can be used if it is in good condition.[1]

  • Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Segregate Waste: Do not mix this compound waste with incompatible materials, such as strong bases or oxidizing agents. It should be collected in a dedicated container for halogenated organic acids if possible.

  • Solid Waste: For solid this compound, carefully transfer it into the designated waste container.

  • Contaminated Materials: Any items contaminated with the acid, such as weigh boats, gloves, and absorbent pads, must also be placed in the hazardous waste container.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel. It must be in a secondary containment bin to prevent the spread of potential leaks.

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.

  • Documentation: Complete any necessary waste manifests or pickup request forms as required by your institution and the waste vendor.

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container collect_waste Collect Waste & Contaminated Items container->collect_waste segregate Segregate from Incompatibles collect_waste->segregate store Store in Satellite Accumulation Area (SAA) segregate->store full Container Full? store->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes documentation Complete Waste Manifest contact_ehs->documentation pickup Licensed Vendor Pickup documentation->pickup end end pickup->end Disposal Complete

Caption: Disposal Workflow Diagram

Regulatory Context and Environmental Considerations

As a halogenated organic compound, this compound falls under the purview of the EPA's RCRA regulations. These regulations prohibit the land disposal of untreated hazardous wastes. Therefore, proper disposal involves sending the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will likely be incinerated at high temperatures to ensure complete destruction.

The environmental fate of many complex synthetic molecules is not fully understood. However, halogenated compounds can be persistent in the environment and may have ecotoxicological effects.[4] Responsible disposal through certified channels is our primary means of preventing environmental contamination.

By adhering to this guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(trifluoromethyl)picolinic acid: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed operational and safety plan for handling 3-Bromo-5-(trifluoromethyl)picolinic acid, a compound with significant potential in various research applications. We will move beyond a simple checklist, adopting the RAMP (Recognize, Assess, Minimize, Prepare) framework to build a comprehensive and self-validating safety protocol.[1][2] This ensures that every procedural step is grounded in a clear understanding of the material's hazards and the logic behind each safety measure.

Part 1: Hazard Recognition and Risk Assessment

The first principle of safe chemical handling is to thoroughly understand the potential hazards.[1][3] this compound, while a specific CAS number (959245-76-2) exists, has limited publicly available, dedicated safety data sheets.[4] Therefore, a conservative assessment must be made by evaluating structurally similar compounds. Analogs such as 2-Bromo-5-(trifluoromethyl)pyridine, 5-Bromo-3-fluoropicolinic acid, and other picolinic acid derivatives consistently point to a clear hazard profile.[5][6][7]

The primary risks associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionPrimary Exposure RoutesSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion[6][7][8]
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon contact.Dermal (Skin)[5][6][8]
Serious Eye Damage/Irritation (Category 2A/1) Causes serious eye irritation and potentially severe damage.Ocular (Eyes)[5][6][7][8][9]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory tract irritation.Inhalation[5][6][8]

This assessment dictates that the principal dangers arise from direct contact with the skin and eyes, inhalation of the solid as a dust, and accidental ingestion. The trifluoromethyl group and halogenation can enhance the lipophilicity and reactivity of the molecule, warranting a cautious approach.

Part 2: Minimizing Risk: Engineering Controls & Administrative Practices

Before selecting Personal Protective Equipment (PPE), the primary methods for exposure control must be engineering and administrative controls, a core tenet of OSHA's safety hierarchy.[10] PPE should be considered the final barrier between the researcher and the hazard.

  • Primary Engineering Control: Chemical Fume Hood All handling of this compound solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][11] This is non-negotiable. The fume hood's constant airflow is critical to containing dust and potential vapors, directly mitigating the identified inhalation hazard.[12] Ensure the sash is kept at the lowest practical height.

  • Administrative Controls: Safe Work Practices

    • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Avoid Dust Generation: Use techniques that minimize the formation of dust clouds, such as carefully scooping the material rather than pouring it from a height.[13]

    • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[6][14]

    • Transport: When transporting the chemical outside the lab, ensure the container is sealed, properly labeled, and placed within a secondary, non-breakable container.

Part 3: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is directly correlated with the hazards identified in Part 1.

  • Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.[9]

  • Causality: The compound is classified as a serious eye irritant.[5][6][8] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. In situations with a higher risk of splashing (e.g., large-scale reactions), a face shield should be worn in addition to chemical splash goggles.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect against incidental skin contact.

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for incidental contact with this type of solid chemical. Check the manufacturer's compatibility chart for breakthrough times if prolonged contact or immersion is anticipated.

    • Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection during weighing and transfers. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated waste container.

  • Causality: The compound causes skin irritation.[5][6][8] A lab coat and gloves provide a critical barrier to prevent the chemical from making direct contact with the skin.

  • Standard Operations: When all work is conducted within a certified chemical fume hood, a respirator is typically not required. The fume hood serves as the primary respiratory protection.

  • Non-Standard Operations: In the rare event of an engineering control failure (e.g., fume hood malfunction) or during a large-scale spill cleanup where dust may become airborne, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

The following diagram outlines the decision-making workflow for appropriate PPE selection.

PPE_Workflow cluster_assessment Risk Assessment & Control Selection cluster_ppe Personal Protective Equipment (PPE) Ensemble cluster_procedure Procedural Considerations Start Task: Handling This compound FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes StopWork STOP WORK Consult EHS. Respirator may be required. FumeHood->StopWork No SplashRisk Is there a significant splash risk? BasePPE->SplashRisk FullPPE Enhanced PPE: - Standard PPE - Face Shield - Double Gloves SplashRisk->BasePPE No SplashRisk->FullPPE Yes

Caption: PPE selection workflow for handling the target compound.

Part 4: Emergency Preparedness & Disposal

Preparedness is the final pillar of the RAMP framework.[1][2] Knowing the correct immediate response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][14]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Disposal: Dispose of waste material and contaminated items through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations.[5][6]

By integrating this risk-based approach, we ensure that our pursuit of scientific advancement is conducted with the highest standards of safety, protecting ourselves, our colleagues, and our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.